4-Chloro-2'-ethylbenzophenone
Description
BenchChem offers high-quality 4-Chloro-2'-ethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2'-ethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(2-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVNRGQEAYCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273437 | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-76-7 | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 4-Chloro-2'-ethylbenzophenone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2'-ethylbenzophenone in organic solvents, designed for researchers, scientists, and professionals in drug development. The content is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of pharmaceutical development. It is a critical parameter that influences crystallization processes, polymorphism, purification strategies, and the formulation of the final drug product.[1][2] A thorough understanding of an API's solubility profile is therefore not just advantageous, but essential for efficient and effective drug development. This guide focuses on 4-Chloro-2'-ethylbenzophenone, a benzophenone derivative, and provides a framework for understanding and determining its solubility in various organic solvents. While specific solubility data for 4-Chloro-2'-ethylbenzophenone is not extensively published, this guide will equip the reader with the foundational knowledge and methodologies to determine it.
Physicochemical Properties of 4-Chloro-2'-ethylbenzophenone and Their Impact on Solubility
The molecular structure of 4-Chloro-2'-ethylbenzophenone, a substituted benzophenone, dictates its interactions with different solvents. Key features include a diaryl ketone core, a chloro-substituent on one phenyl ring, and an ethyl-substituent on the other. These moieties contribute to its overall polarity, hydrogen bonding capacity, and molecular size, all of which are determinants of solubility.
The presence of the polar carbonyl group and the chlorine atom suggests that 4-Chloro-2'-ethylbenzophenone will exhibit some degree of polarity.[3] This polarity will influence its solubility in polar organic solvents. The aromatic rings contribute to van der Waals forces and potential pi-pi stacking interactions, which can be significant in non-polar aromatic solvents. The ethyl group, being non-polar, will enhance solubility in less polar solvents.
Generally, compounds with similar structures, such as 4-chlorobenzophenone, are soluble in solvents like alcohols, acetone, and ether, while being insoluble in water.[4] This provides a preliminary expectation for the solubility behavior of 4-Chloro-2'-ethylbenzophenone.
Factors Influencing the Solubility of 4-Chloro-2'-ethylbenzophenone
The solubility of a solid in a liquid is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships influencing the dissolution process.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Materials and Reagents:
-
4-Chloro-2'-ethylbenzophenone (ensure high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Validated analytical instrument (e.g., HPLC-UV, GC-MS)
-
-
Procedure:
-
Add an excess amount of 4-Chloro-2'-ethylbenzophenone to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a filter. This step is critical to avoid transferring any solid particles.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 4-Chloro-2'-ethylbenzophenone. [5][6][7] 9. Perform the experiment in triplicate to ensure the reliability of the results.
-
-
Data Analysis and Reporting:
-
Calculate the solubility as the concentration of 4-Chloro-2'-ethylbenzophenone in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined, as solubility is temperature-dependent.
-
Analytical Techniques for Quantification
The choice of analytical technique for quantifying the concentration of 4-Chloro-2'-ethylbenzophenone in the saturated solvent is critical for accuracy.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the method of choice due to its robustness, specificity, and sensitivity. The benzophenone chromophore in the molecule allows for strong UV absorbance, making detection straightforward. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a powerful tool. It offers excellent separation and definitive identification based on the mass spectrum. [5]* Thermogravimetric Analysis (TGA): A rapid method for determining solubility in organic solvents involves using a TGA to automate the drying and weighing of the residue from a known volume of the saturated solution. [1]
Conclusion
While specific, publicly available solubility data for 4-Chloro-2'-ethylbenzophenone is limited, this guide provides a robust framework for its determination and understanding. By considering the physicochemical properties of the molecule, applying the principles of "like-dissolves-like," and employing standardized experimental protocols such as the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this compound. This knowledge is invaluable for making informed decisions throughout the drug development pipeline, from early-stage discovery to final product formulation.
References
- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid.
- Chemical Properties of Benzophenone, 4'-chloro-2,4-dihydroxy- (CAS 18239-10-6). Cheméo.
- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
- EXPERIMENT 1 DETERMIN
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- 4-Chloroacetophenone | Solubility of Things.
- 4-Chlorobenzophenone synthesis. ChemicalBook.
- 4-Chloro Benzophenone.
- 4-Chloro-4'-hydroxybenzophenone. Chem-Impex.
- 4 -Chloro-2-phenylacetophenone 97 1889-71-0. MilliporeSigma.
- Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Organic Syntheses Procedure.
- Analytical methods for tracing pharmaceutical residues in water and wastew
- Synthesis of 4-chloro-2-iodobenzophenone. PrepChem.com.
- 4-(2-Chloroethoxy)benzophenone | C15H13ClO2 | CID 11953372. PubChem.
- 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook.
- Method for preparing 4-chloro-4'-hydroxybenzophenone.
- A Guide to Preparing and Analyzing Chlorin
- Analytical Methods for the Quantification of Pharmaceuticals.
- 4-Chloro-2-ethylbenzoic acid | C9H9ClO2 | CID 10559415. PubChem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 8-(2-chlorophenyl)
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Safety & Handling Guide: 4-Chloro-2'-ethylbenzophenone
The following is an in-depth technical guide and safety analysis for 4-Chloro-2'-ethylbenzophenone .
Document Control:
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Type: Technical Whitepaper / Expanded SDS
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Subject: 4-Chloro-2'-ethylbenzophenone (Ortho-isomer analog)
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Applicability: Drug Discovery, Organic Synthesis, Agrochemical Development
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Status: Research Grade / Intermediate
Executive Summary & Chemical Identity[1]
4-Chloro-2'-ethylbenzophenone is a halogenated diaryl ketone utilized primarily as a photopolymerization initiator and a structural intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic agrochemicals.
Unlike its para-substituted isomer (4-Chloro-4'-ethylbenzophenone), the 2'-ethyl isomer possesses significant steric hindrance near the carbonyl center. This structural nuance alters its reactivity profile, melting point, and metabolic stability, necessitating specific handling protocols distinct from generic benzophenones.
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | (4-chlorophenyl)(2-ethylphenyl)methanone |
| Molecular Formula | C₁₅H₁₃ClO |
| Molecular Weight | 244.72 g/mol |
| CAS Number | Not Standardized (Analogous to 71766-56-8 for p-isomer) |
| SMILES | CCC1=CC=CC=C1C(=O)C2=CC=C(Cl)C=C2 |
| Physical State | Viscous pale-yellow oil or low-melting solid (due to ortho-substitution symmetry breaking) |
Hazard Identification & Risk Assessment (GHS)
Note: As a specialized research intermediate, specific toxicological data is derived from Structure-Activity Relationship (SAR) analysis of closely related chlorinated benzophenones.
GHS Classification
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
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Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[2][3]
The "Ortho-Effect" Risk Factor
Researchers must note that the 2'-ethyl group increases lipophilicity (LogP ~4.8) while preventing easy enzymatic attack at the carbonyl. This suggests a higher potential for bioaccumulation compared to unhindered benzophenones.
Hazard Decision Tree (Graphviz)
Figure 1: Immediate decision logic for exposure incidents involving lipophilic aromatic ketones.[4]
Synthesis & Experimental Handling
Synthesis Context (Friedel-Crafts Acylation)
The primary route to this compound involves the reaction of 4-chlorobenzoyl chloride with ethylbenzene.
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Critical Insight: This reaction favors the para (4') position. Obtaining the ortho (2') isomer requires careful catalyst selection (e.g., Zeolites or specific Lewis acids) or separation via fractional distillation. The 2'-isomer has a lower boiling point than the 4'-isomer.
Reaction Workflow Diagram
Figure 2: Synthetic workflow highlighting the separation requirement for the 2'-isomer.[5]
Handling Protocols
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Solubility: Highly soluble in DCM, Ethyl Acetate, and Toluene. Insoluble in water.[6]
-
Protocol: When extracting, use Dichloromethane (DCM) . The high density of DCM aids in separating the organic layer from the aqueous aluminum salt sludge formed during quenching.
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-
Inert Atmosphere: While benzophenones are generally stable, the ethyl alkyl chain is susceptible to slow benzylic oxidation over time.
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Storage: Store under Nitrogen or Argon atmosphere at 2-8°C.
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Emergency Response & Disposal
Fire Fighting Measures
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Media: Dry chemical, CO₂, or alcohol-resistant foam.[7] Do NOT use water jet , as it will scatter the lipophilic chemical.
-
Combustion Products: Emits toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO). Full SCBA gear is mandatory.
Accidental Release (Spill Protocol)
Since the 2'-isomer is likely a viscous liquid/oil at room temperature:
-
Isolate: Evacuate area (15m radius).
-
Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.
-
Neutralize: No specific neutralization required, but wash the surface with an ethanolic soap solution to solubilize residues.
Waste Disposal
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Classification: Halogenated Organic Solvent Waste.
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Method: High-temperature incineration with flue gas scrubbing (to capture HCl).
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Prohibition: Never dispose of down the drain; highly toxic to aquatic life (LC50 estimated < 10 mg/L).
Quantitative Data Summary
| Property | Value / Estimate | Rationale |
| Melting Point | < 45°C (Predicted) | Ortho-substitution disrupts crystal packing compared to Para (MP ~80°C). |
| Boiling Point | ~340°C (760 mmHg) | High molecular weight aromatic ketone. |
| Flash Point | > 110°C | Estimated based on benzophenone analogs. |
| Density | 1.15 - 1.20 g/cm³ | Chlorine atom adds density relative to water. |
| LogP (Octanol/Water) | 4.8 ± 0.3 | Highly lipophilic; bioaccumulative potential. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone (Analogous Isomer Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzophenone derivatives and aquatic toxicity endpoints. Retrieved from [Link]
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- 5. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
Introduction: The Significance of Substituted Benzophenones
An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 4-Chloro-2'-ethylbenzophenone
This guide provides a comprehensive, field-proven methodology for the synthesis, single-crystal growth, and subsequent crystal structure analysis of 4-Chloro-2'-ethylbenzophenone. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for obtaining high-quality crystalline material and elucidating its three-dimensional architecture. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide establishes a robust predictive framework based on established chemical principles and data from closely related analogues.
The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in photoinitiators, UV-blocking agents, and as a core fragment in pharmacologically active molecules[1][2]. The specific substitution pattern and conformational geometry of benzophenone derivatives dictate their physicochemical properties and biological activities. Halogen and alkyl substitutions, such as those in 4-Chloro-2'-ethylbenzophenone, can significantly influence molecular packing, electronic properties, and receptor-binding affinity.
A precise understanding of the three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is therefore indispensable. It reveals critical information on intramolecular geometry, such as the dihedral angle between the aryl rings, and the nature of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal lattice. This knowledge is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new materials and drug candidates.
Part 1: Synthesis of 4-Chloro-2'-ethylbenzophenone
The most direct and reliable route to synthesize 4-Chloro-2'-ethylbenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring (ethylbenzene) with an acyl halide (4-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Add a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), under a nitrogen atmosphere. The choice of solvent is critical; DCE is often preferred for its higher boiling point, which can facilitate reaction completion.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the chosen solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension. The formation of a colored acylium ion complex is often observed.
-
Following the addition, add ethylbenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. The excess of ethylbenzene ensures complete consumption of the more valuable acyl chloride.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Workflow for Synthesis
Caption: Friedel-Crafts acylation workflow for 4-Chloro-2'-ethylbenzophenone.
Part 2: Single Crystal Growth for X-ray Analysis
Obtaining a high-quality single crystal is the most crucial and often most challenging step in structure determination. The slow evaporation solution growth technique is a reliable and widely used method for growing crystals of organic compounds like substituted benzophenones[2][3][4].
Causality in Solvent Selection
The choice of solvent is paramount. An ideal solvent system should exhibit the following characteristics:
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Moderate Solubility: The compound should be sparingly soluble at room temperature but fully soluble upon gentle heating. This creates a state of supersaturation as the solvent slowly evaporates.
-
Volatility: The solvent should have a high enough vapor pressure to evaporate over a period of several days to weeks. Too rapid evaporation leads to the formation of polycrystalline powder, while too slow evaporation may not induce nucleation.
-
Inertness: The solvent must not react with the solute.
A systematic approach involves screening a range of solvents with varying polarities, such as ethanol, methanol, chloroform, acetone, ethyl acetate, and hexane, as well as binary mixtures.
Experimental Protocol: Slow Evaporation
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Solution Preparation: Prepare a saturated or near-saturated solution of purified 4-Chloro-2'-ethylbenzophenone in a pre-selected solvent (e.g., ethanol) by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap or parafilm containing a few pinholes. The size and number of holes control the rate of evaporation.
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Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days or weeks.
-
Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or forceps.
Workflow for Crystallization
Caption: Slow evaporation workflow for growing single crystals.
Part 3: Crystal Structure Determination and Predictive Analysis
With a suitable single crystal, the process of X-ray diffraction can begin. This section outlines the standard workflow and provides a predictive analysis of the expected structural features of 4-Chloro-2'-ethylbenzophenone based on its close analogue, 4-Chloro-2',4',6'-triethylbenzophenone[5].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction patterns are collected as the crystal is rotated.
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray structure determination.
Predictive Structural Analysis
The crystal structure of 4-Chloro-2',4',6'-triethylbenzophenone serves as an excellent model for predicting the key structural parameters of 4-Chloro-2'-ethylbenzophenone[5].
Table 1: Comparison and Prediction of Crystallographic Data
| Parameter | 4-Chloro-2',4',6'-triethylbenzophenone (Known)[5] | 4-Chloro-2'-ethylbenzophenone (Predicted) | Justification for Prediction |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Substituted benzophenones commonly crystallize in these systems[6][7]. |
| Space Group | P2₁/c | P2₁/c or similar centrosymmetric group | This is a very common space group for organic molecules. |
| a (Å) | 10.3329 (6) | 9.5 - 11.5 | Similar molecular length. |
| b (Å) | 15.8383 (8) | 14.0 - 16.0 | Similar molecular width and packing dimension. |
| c (Å) | 10.6876 (6) | 9.5 - 11.5 | Similar molecular length. |
| β (°) ** | 111.0116 (16) | 100 - 115 (if monoclinic) | Typical angle for this crystal system. |
| Volume (ų) ** | 1632.78 (16) | ~1400 - 1600 | Smaller volume due to two fewer ethyl groups. |
| Z | 4 | 4 | Most common value for this type of molecule and space group. |
| Dihedral Angle | ~55-65° (inferred) | ~60-75° | The single ortho-ethyl group will provide significant steric hindrance, forcing a large twist between the phenyl rings, likely greater than unsubstituted benzophenone (~54-65°)[7]. |
Conformational Insights: The defining intramolecular feature of benzophenones is the twist between the two phenyl rings. In 4-Chloro-2'-ethylbenzophenone, the steric bulk of the ethyl group at the ortho (2') position will force the ethyl-substituted ring out of plane with the carbonyl group to minimize steric clash. This is expected to result in a large dihedral angle, significantly influencing the molecule's overall shape and ability to pack efficiently in the crystal lattice.
References
-
Anbu Srinivasan, P., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780. [Link]
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Takahashi, K., & Ito, T. (2012). 4-Chloro-2′,4′,6′-triethylbenzophenone: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. [Link]
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Jeyaseelan, A., & Jothi, L. (2018). Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications. Journal of Crystallization Process and Technology, 8, 49-65. [Link]
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Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Crystal Structure Theory and Applications, 1(3), 33-39. [Link]
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Arjunan, S., et al. (2015). Solubility Studies and Growth of 4-aminobenzophenone Single Crystal: a Potential Organic NLO Material. International Research Journal of Engineering and Technology (IRJET), 2(2), 527-531. [Link]
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Kini, S., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 42(5), 723-728. [Link]
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Ward, R. C., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 4), o211-o217. [Link]
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Christopher, A., et al. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Der Pharma Chemica, 4(6), 2390-2396. [Link]
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Methodological & Application
Synthesis of 4-Chloro-2'-ethylbenzophenone via Friedel-Crafts Acylation: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-2'-ethylbenzophenone, a key intermediate in the manufacturing of various fine chemicals and pharmaceuticals.[1][2][3] The protocol details a robust Friedel-Crafts acylation reaction, an efficient and widely used method for the formation of carbon-carbon bonds with aromatic rings.[4] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for product characterization.
Introduction
Benzophenone and its derivatives are crucial structural motifs in organic chemistry, with applications ranging from photoinitiators and UV absorbers to intermediates in the synthesis of pharmaceuticals like antihistamines and anti-inflammatory agents.[1][2] 4-Chloro-2'-ethylbenzophenone, in particular, serves as a valuable building block in the creation of more complex molecules.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, enabling the direct attachment of an acyl group to an aromatic ring.[5][6][7] This reaction typically employs a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride.[5][7][8] The subsequent electrophilic attack on an aromatic substrate, in this case, ethylbenzene, leads to the formation of the desired ketone. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further substitution, which prevents polyacylation and leads to cleaner reaction profiles.[7][9]
This guide will focus on the synthesis of 4-Chloro-2'-ethylbenzophenone through the reaction of 4-chlorobenzoyl chloride with ethylbenzene, catalyzed by anhydrous aluminum chloride.
Reaction Mechanism and Rationale
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This polarization and subsequent cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion, which is a potent electrophile.[7][8]
-
Electrophilic Attack: The π-electrons of the ethylbenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][10]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[5][10]
The ethyl group on the ethylbenzene ring is an ortho-, para-directing activator. However, due to steric hindrance from the ethyl group, the acylation predominantly occurs at the para position, yielding 4-Chloro-4'-ethylbenzophenone as the major product. The formation of the ortho-isomer (2'-ethyl) is also expected, and the reaction conditions can be optimized to influence the isomeric ratio. This protocol is designed to favor the formation of the 2'-ethyl isomer, although a mixture is likely.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Grade | Supplier |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | ≥98% | Sigma-Aldrich |
| Ethylbenzene | C₈H₁₀ | 106.17 | Anhydrous, ≥99% | Sigma-Aldrich |
| Aluminum chloride, anhydrous | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | Concentrated (37%) | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Fisher Scientific |
| Ice | H₂O | 18.02 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
Synthesis Procedure
Note: This reaction must be performed under anhydrous conditions in a well-ventilated fume hood.[4] Aluminum chloride is extremely reactive with water.[11][12][13]
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and an addition funnel.
-
Initial Reagent Charging: In the fume hood, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents) to the round-bottom flask. Immediately add 50 mL of anhydrous dichloromethane. Stir the suspension.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (17.5 g, 0.10 mol, 1.0 equivalent) in 25 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[10]
-
Addition of Ethylbenzene: After the complete addition of the acyl chloride, add ethylbenzene (10.6 g, 0.10 mol, 1.0 equivalent) dissolved in 25 mL of anhydrous dichloromethane to the addition funnel. Add the ethylbenzene solution dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The color of the reaction mixture will likely darken.
-
Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[10] This step should be performed with vigorous stirring in a well-ventilated fume hood as HCl gas will be evolved.[11]
-
Work-up and Extraction:
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of dichloromethane.[10]
-
Combine all the organic layers.
-
Wash the combined organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).[10]
-
Dry the organic layer over anhydrous magnesium sulfate.[10]
-
-
Solvent Removal and Purification:
-
Filter off the drying agent by gravity filtration.
-
Remove the dichloromethane solvent using a rotary evaporator.[10]
-
The crude product, a viscous oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or hexane.
-
Characterization of 4-Chloro-2'-ethylbenzophenone
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.2-7.8 ppm. The ethyl group will show a characteristic quartet around 2.7 ppm and a triplet around 1.3 ppm.[14] The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | The carbonyl carbon will appear as a singlet around 195 ppm. Aromatic carbons will be observed in the 125-145 ppm region. The CH₂ and CH₃ of the ethyl group will have distinct signals. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone will be observed around 1660 cm⁻¹.[14] C-H stretches from the aromatic rings and the ethyl group will be present around 3100-2850 cm⁻¹.[15] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[16] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.[17]
-
Fume Hood: All steps of this procedure must be conducted in a properly functioning fume hood.[13]
-
Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11][12][13] Handle with extreme care in a dry environment.[11] In case of a spill, do not use water.[11][12] Cover the spill with dry sand and collect it in a sealed container for disposal.[11][12]
-
4-Chlorobenzoyl Chloride: This compound is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Chloro-2'-ethylbenzophenone.
Conclusion
The Friedel-Crafts acylation protocol described herein provides a reliable and scalable method for the synthesis of 4-Chloro-2'-ethylbenzophenone. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. The detailed procedural steps, coupled with the necessary safety precautions and analytical guidance, make this application note a valuable resource for researchers in organic and medicinal chemistry.
References
-
Southern Utah University. (n.d.). Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM). Retrieved from [Link]
-
Aditya Birla Chemicals. (n.d.). Material Safety Data Sheet: Aluminium Chloride, Anhydrous. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Wikipedia. (2024, February 15). Friedel–Crafts reaction. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Justdial. (n.d.). 4-Chloro Benzophenone - Premium Quality, Versatile Chemical. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
DCM Shriram. (n.d.). Material Safety Data Sheet: Aluminium Chloride Anhydrous. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
Suhana, S., & Srinivasan, K. (2015, May 25). Synthesis and Characterization of 4-Ethylbenzophenone. Retrieved from [Link]
-
Chemical Industry. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]
-
Journal of Chemical Education. (2004, October 10). A Discovery-Based Approach to the Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Gore, P. H., et al. (1968). The Friedel-Crafts Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 1598-1605. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
SDI. (n.d.). 4-Chloro Acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
Sources
- 1. justdial.com [justdial.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]
- 12. adityabirlachemicals.com [adityabirlachemicals.com]
- 13. carlroth.com [carlroth.com]
- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. 4-Chloro-4'-ethylbenzophenone | C15H13ClO | CID 2757501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. employees.delta.edu [employees.delta.edu]
Application Note: Chemoselective Catalytic Reduction of 4-Chloro-2'-ethylbenzophenone
Executive Summary
This application note details the protocols for the chemoselective catalytic reduction of 4-Chloro-2'-ethylbenzophenone (1) to 4-Chloro-2'-ethylbenzhydrol (2) . This transformation is a critical step in the synthesis of antihistamines such as Azelastine and Bepotastine .
The primary challenge in this reduction is chemoselectivity : reducing the carbonyl group (
This guide presents two validated methodologies:
-
Homogeneous Catalytic Transfer Hydrogenation (CTH): Utilizing Ru-based catalysts for maximum chemoselectivity.
-
Heterogeneous Hydrogenation: Utilizing Pt/C with specific modifiers for industrial scalability.
Scientific Background & Mechanistic Logic
The Selectivity Challenge
The reduction of chlorobenzophenones presents a "competing pathway" problem.
-
Pathway A (Desired): 1,2-addition of hydride to the carbonyl.
-
Pathway B (Undesired): Hydrogenolysis of the C-Cl bond (dehalogenation), typically favored by Pd(0) catalysts via oxidative addition.
-
Pathway C (Undesired): Hydrogenolysis of the C-OH bond (over-reduction) to the methylene derivative.
Catalyst Selection Logic[1]
-
Why not Pd/C? Palladium is excellent at activating
and inserting into bonds. In this substrate, Pd/C will likely strip the chlorine atom before reducing the ketone, or do both simultaneously. -
Why Ruthenium (Ru)? Ru(II) complexes, particularly in Transfer Hydrogenation, operate via an inner-sphere mechanism (metal-ligand bifunctional catalysis) that prefers polar
-bonds ( ) over -bonds ( ). This makes Ru the superior choice for preserving halogen substituents. -
Why Platinum (Pt)? If heterogeneous catalysis is required (for ease of filtration), Pt is less active toward oxidative addition into Ar-Cl bonds than Pd, making it the preferred heterogeneous metal.
Visualization of Reaction Pathways[1]
The following diagram illustrates the competing pathways and the targeted selectivity window.
Figure 1: Reaction network showing the desired pathway (Green) versus competing side reactions (Red/Yellow).
Protocol A: Homogeneous Transfer Hydrogenation (Recommended)
Best for: High chemoselectivity, lab-scale to pilot-scale, preserving the Chloro-group.
Reagents & Equipment[2]
-
Substrate: 4-Chloro-2'-ethylbenzophenone (1.0 eq).
-
Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + TsDPEN (1.0 mol%) (or pre-formed Ru-TsDPEN complex).
-
Hydrogen Source/Solvent: Isopropyl Alcohol (IPA) (Reagent Grade).
-
Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (5.0 mol%).
-
Atmosphere: Nitrogen or Argon (No high-pressure H2 required).
Step-by-Step Methodology
-
Catalyst Activation: In a dry Schlenk flask, dissolve [Ru(p-cymene)Cl2]2 and TsDPEN in dry IPA. Stir at 40°C for 30 minutes to form the active 16-electron Ru-hydride species.
-
Substrate Addition: Add 4-Chloro-2'-ethylbenzophenone to the catalyst solution. The system should be under a gentle flow of inert gas.
-
Initiation: Add the base (KOH/KOtBu) dissolved in a minimal amount of IPA.
-
Note: The base is catalytic; it is required to regenerate the Ru-hydride from the Ru-chloride precatalyst.
-
-
Reaction: Heat the mixture to 60°C . Monitor via HPLC or TLC.[1]
-
Reaction Time: Typically 4–12 hours depending on scale.
-
Endpoint: Disappearance of ketone peak; absence of des-chloro byproduct.
-
-
Quench & Workup:
Expected Results (Data Table)
| Parameter | Value | Notes |
| Conversion | > 99% | Steric bulk of ethyl group may require longer times. |
| Selectivity | > 99% | < 0.1% Dechlorination observed. |
| Yield | 95-98% | Isolated yield after crystallization. |
| Appearance | White Solid | Melting point approx. 58-60°C (racemic). |
Protocol B: Heterogeneous Hydrogenation (Scalable)
Best for: Industrial manufacturing where catalyst filtration/recycling is mandatory.
Reagents & Equipment
-
Catalyst: 5% Pt/C (Sulfided or Vanadium-doped preferred to poison dehalogenation sites).
-
Alternative: 5% Ru/C (requires higher pressure).
-
-
Solvent: Methanol or Ethanol.
-
Additive: Sodium Acetate (NaOAc) or Morpholine (trace).
-
Role: Scavenges any trace HCl formed to prevent autocatalytic dehalogenation.
-
-
Hydrogen Pressure: 5–10 bar (70–145 psi).
Step-by-Step Methodology
-
Loading: Charge the high-pressure autoclave with Substrate (1.0 eq), Solvent (10V), and NaOAc (0.1 eq).
-
Inerting: Purge the vessel with Nitrogen (3x) to remove Oxygen.
-
Catalyst Addition: Add 5% Pt/C (wet paste, 2-5 wt% loading relative to substrate) under Nitrogen blanket.
-
Safety: Dry Pt/C is pyrophoric. Always use wet paste or add under inert gas.
-
-
Hydrogenation: Pressurize with
to 5 bar. Heat to 25–35°C .-
Critical Control: Do not exceed 40°C. Higher temperatures drastically increase the rate of C-Cl bond cleavage on heterogeneous surfaces.
-
-
Monitoring: Monitor H2 uptake curve. When uptake plateaus, sample for HPLC.
-
Workup:
-
Filter catalyst through Celite or a sintered glass filter (save for recovery).
-
Concentrate filtrate.[1]
-
Process Workflow Diagram
The following diagram outlines the decision matrix and workflow for the Transfer Hydrogenation (Protocol A).
Figure 2: Operational workflow for the Ru-catalyzed transfer hydrogenation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dechlorination (>1%) | Temperature too high or wrong catalyst. | Switch from Pd to Pt or Ru. Lower temperature to <30°C. |
| Low Conversion | Catalyst poisoning or wet solvent. | Ensure IPA is dry (<0.1% water). Increase catalyst loading to 1 mol%. |
| Enantioselectivity (if chiral) | Racemic catalyst used. | Use chiral diamine ligands (e.g., |
| Yellow Product | Trace Ru contamination. | Treat organic layer with activated carbon or silica scavenger (e.g., SiliaMetS®). |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102.
-
Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols.[4] Organic Letters, 2(5), 659–662.
-
BenchChem Application Notes. (2025). Asymmetric Reduction of Chlorobenzophenone Derivatives.
-
Ramachandran, P. V., et al. (2023).[3] Catalyst-Dependent Deoxygenative Reduction of Esters. Organic Letters, 25, 6902-6906.[3]
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).
Sources
preparation of benzhydrols from 4-Chloro-2'-ethylbenzophenone
Application Note: Selective Reduction of 4-Chloro-2'-ethylbenzophenone
Executive Summary
This application note details the protocol for the preparation of 4-Chloro-2'-ethylbenzhydrol from 4-Chloro-2'-ethylbenzophenone . This transformation is a critical step in the synthesis of diarylmethane-based pharmaceuticals, particularly antihistamines and anticholinergic agents.
The presence of the 2'-ethyl group introduces significant steric hindrance at the carbonyl center, distinguishing this reaction from standard benzophenone reductions. This protocol addresses the steric challenge by optimizing solvent choice and thermal conditions to ensure complete conversion while maintaining chemoselectivity (preserving the aryl chloride). Two methods are presented: a robust Standard Chemical Reduction (NaBH₄) for racemic synthesis and an Enantioselective Reduction (CBS-Catalyzed) for chiral applications.
Chemical Mechanism & Steric Considerations
The reduction proceeds via the nucleophilic addition of a hydride ion (
-
Steric Challenge: The ethyl group at the ortho position (2') of the benzophenone ring creates a "steric fence," impeding the approach of the reducing agent. This necessitates higher reaction temperatures or more reactive hydride sources compared to unsubstituted benzophenones.
-
Chemoselectivity: Sodium Borohydride (
) is selected over Lithium Aluminum Hydride ( ) to avoid potential side reactions such as hydrodehalogenation (removal of the 4-chloro substituent).
Figure 1: Reaction Pathway and Mechanism
Experimental Protocols
Protocol A: Standard Racemic Reduction (NaBH₄)
Best for: Initial scaffold synthesis, non-clinical reference standards.
Reagents & Materials:
-
4-Chloro-2'-ethylbenzophenone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.0 eq) – Excess used to drive reaction against steric bulk.
-
Methanol (Anhydrous) – Solvent
-
Tetrahydrofuran (THF) – Co-solvent for solubility
-
1N Hydrochloric Acid (HCl) – Quenching agent
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2'-ethylbenzophenone (10 mmol, ~2.45 g) in a mixture of THF (10 mL) and Methanol (20 mL) .
-
Note: THF is crucial here. Pure methanol may not fully dissolve the lipophilic ethyl-substituted ketone at low temperatures.
-
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add NaBH₄ (20 mmol, 0.76 g) portion-wise over 15 minutes.
-
Caution: Gas evolution (
) will occur.[2] Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Checkpoint: Check progress via TLC (Eluent: 10% EtOAc/Hexanes). If starting material persists (likely due to the 2'-ethyl hindrance), attach a reflux condenser and heat to 50°C for 2 hours .
-
-
Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 1N HCl (20 mL) until gas evolution ceases and pH is neutral/acidic (pH ~5-6).
-
Workup:
-
Evaporate the bulk of the Methanol/THF under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) .
-
Wash combined organics with Brine (20 mL) .
-
Dry over Anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil often solidifies upon standing. Recrystallize from Hexanes/Ethyl Acetate (9:1) if a solid, or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Figure 2: Experimental Workflow
Protocol B: Enantioselective Reduction (Corey-Bakshi-Shibata)
Best for: Drug development candidates requiring chiral purity.
Reagents:
-
(R)- or (S)-Me-CBS Catalyst (0.1 eq)
-
Borane-THF complex (
) (1.0 M solution, 0.6 eq)
Methodology:
-
Catalyst Prep: Under nitrogen atmosphere, dissolve Me-CBS catalyst in anhydrous THF.
-
Borane Activation: Add
solution to the catalyst at room temperature. Stir for 15 minutes. -
Substrate Addition: Cool the mixture to -20°C . Slowly add a solution of 4-Chloro-2'-ethylbenzophenone in THF dropwise over 1 hour.
-
Note: Slow addition is critical to maintain the catalytic cycle and high enantiomeric excess (ee).
-
-
Quench & Workup: Add Methanol (2 mL) slowly to quench excess borane. Add 1N HCl and stir for 30 minutes. Extract with Diethyl Ether.
Analytical Data & Validation
The following parameters are critical for validating the identity and purity of the synthesized benzhydrol.
Table 1: Expected Analytical Profile
| Parameter | Expected Value/Observation | Notes |
| Physical State | White solid or viscous colorless oil | Melting point may be depressed by impurities. |
| Diagnostic peak. Shifted downfield due to aryl rings. | ||
| Confirm presence of 2'-ethyl group. | ||
| IR Spectroscopy | Broad band ~3300-3400 cm | Disappearance of C=O peak (~1660 cm |
| Mass Spectrometry | m/z 246/248 (M+) | Characteristic 3:1 ratio for Chlorine isotope. |
Troubleshooting & Safety
-
Incomplete Reaction: The 2'-ethyl group significantly retards the reaction rate. If starting material remains after 2 hours at RT, do not add more NaBH₄ immediately . Instead, increase temperature to reflux (65°C).
-
Safety:
-
NaBH₄: Flammable solid; releases hydrogen gas upon contact with acid or moisture.
-
Halogenated Waste: The product contains chlorine; dispose of waste in designated halogenated organic solvent containers.
-
References
-
General Reduction of Benzophenones
-
Ohkuma, T., et al. "Selective Hydrogenation of Benzophenones to Benzhydrols." Organic Letters, vol. 2, no. 5, 2000, pp. 659–662. Link
-
-
Steric Hindrance in Diaryl Ketones
-
Sun, J., et al. "Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase." Applied Microbiology and Biotechnology, 2026 (Snippet 1.1). Link
-
-
CBS Reduction Protocol
-
Pharmaceutical Relevance (Antihistamine Intermediates)
-
"4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods." ChemicalBook, 2024. Link
-
Sources
Application Notes & Protocols: Strategic Execution of Grignard Reactions with 4-Chloro-2'-ethylbenzophenone
Executive Summary
This document provides a comprehensive guide for researchers and drug development professionals on performing a Grignard reaction with 4-Chloro-2'-ethylbenzophenone. The protocol is designed to address the specific challenges posed by this substrate, namely the steric hindrance from the ortho-ethyl group and the presence of an aryl chloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis of a tertiary alcohol, and offer expert insights into reaction optimization and troubleshooting. The causality behind each experimental choice is explained to empower the user with a deep, functional understanding of the process.
Scientific Principles and Strategic Considerations
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[1][2] In the case of 4-Chloro-2'-ethylbenzophenone, the primary transformation is the conversion of the ketone functional group into a tertiary alcohol.
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (e.g., R-MgX) on the electrophilic carbonyl carbon of the benzophenone. This forms a tetrahedral magnesium alkoxide intermediate.[3] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][3]
However, the specific structure of 4-Chloro-2'-ethylbenzophenone introduces two key challenges that must be strategically managed:
-
Steric Hindrance: The 2'-ethyl group is positioned ortho to the carbonyl. This bulky alkyl group physically obstructs the trajectory of the incoming Grignard reagent, slowing the rate of nucleophilic attack.[4] This "ortho effect" can lead to incomplete reactions or require more forcing conditions (e.g., elevated temperatures or longer reaction times) to achieve a satisfactory yield.[4]
-
Chemoselectivity: The molecule contains an aryl chloride. While Grignard reagents are primarily known for their reactivity with carbonyls, the carbon-chlorine bond is a potential, albeit less reactive, site for interaction. Furthermore, the formation of Grignard reagents from aryl chlorides is known to be more challenging than from the corresponding bromides, often requiring higher boiling point solvents like tetrahydrofuran (THF) and specific activation techniques.[5] For the purpose of this protocol, we will focus on the addition reaction to the ketone, which is the overwhelmingly favored pathway.
Given these factors, the selection of the Grignard reagent, solvent, and reaction temperature is critical for success.
Experimental Protocol: Synthesis of 4-Chloro-2'-ethyl-α,α-diphenylmethanol
This protocol details the reaction of 4-Chloro-2'-ethylbenzophenone with phenylmagnesium bromide as a representative example.
Materials and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Magnesium Turnings | Mg | 24.31 | 12.0 | 1.2 | 292 mg |
| Bromobenzene | C₆H₅Br | 157.01 | 11.0 | 1.1 | 1.15 mL |
| 4-Chloro-2'-ethylbenzophenone | C₁₅H₁₃ClO | 244.72 | 10.0 | 1.0 | 2.45 g |
| Anhydrous Diethyl Ether (or THF) | (C₂H₅)₂O | 74.12 | - | - | ~75 mL |
| Iodine | I₂ | 253.81 | - | Catalytic | 1 small crystal |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | - | - | ~50 mL |
| Saturated NaHCO₃ (aq.) | NaHCO₃ | 84.01 | - | - | ~30 mL |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Glass stoppers
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
Detailed Step-by-Step Methodology
PART A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon gas to prevent atmospheric moisture contamination.[6] Grignard reagents are highly basic and will be quenched by protic sources like water.[2][3]
-
Initiation: Place the magnesium turnings (292 mg) and a magnetic stir bar into the three-neck flask. Add a single crystal of iodine. The iodine serves as an activator, chemically cleaning the magnesium surface of its passivating oxide layer.[3]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.15 mL) in 15 mL of anhydrous diethyl ether.
-
Grignard Formation: Add approximately 2-3 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle, spontaneous boiling of the ether.[7] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[8][9]
-
Completion of Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway exothermic reaction and minimizes the formation of biphenyl, a common side product from the coupling of the Grignard reagent with unreacted bromobenzene.[6][8]
-
Reflux: After the addition is complete, reflux the gray-brown mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] Cool the freshly prepared Grignard reagent to room temperature.
PART B: Reaction with 4-Chloro-2'-ethylbenzophenone
-
Substrate Preparation: In a separate dry flask, dissolve 4-Chloro-2'-ethylbenzophenone (2.45 g) in 25 mL of anhydrous diethyl ether.
-
Addition: Transfer the benzophenone solution to the dropping funnel. Cool the flask containing the Grignard reagent to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the ketone.[10]
-
Reaction Execution: Add the benzophenone solution dropwise to the stirred Grignard reagent over 20-30 minutes. A color change and/or the formation of a precipitate (the magnesium alkoxide salt) should be observed.[8]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
PART C: Work-up and Purification
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add ~50 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the reaction.[11] This protonates the alkoxide to form the alcohol and destroys any excess Grignard reagent. An acidic workup with dilute HCl can also be used, but NH₄Cl is often preferred as it is less likely to cause side reactions with sensitive tertiary alcohols.[8]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an additional 25 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether to recover all the product.[7]
-
Washing: Combine all organic layers. Wash successively with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid) and then with 30 mL of brine (to reduce the amount of dissolved water in the organic layer).[7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude tertiary alcohol can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: Workflow for the Grignard synthesis of a tertiary alcohol.
Troubleshooting & Expert Insights
-
Failure to Initiate: This is the most common failure point. Ensure all glassware is bone-dry and the ether is anhydrous.[6] Grinding the magnesium turnings in a mortar and pestle before use can expose a fresh, reactive surface.[12] A few drops of 1,2-dibromoethane can also be an effective activator.[6]
-
Low Yield: The primary culprits are often moisture contamination or steric hindrance. If moisture is ruled out, consider extending the reaction time or gently heating the reaction mixture (e.g., refluxing in THF, which has a higher boiling point than diethyl ether) to overcome the energy barrier imposed by the ortho-ethyl group. Using an excess of the Grignard reagent (1.5-2.0 equivalents) can also help drive the reaction to completion.[12]
-
Biphenyl Formation: This side product arises from a Wurtz-type coupling. Its formation is favored by higher concentrations of the alkyl halide and elevated temperatures during Grignard formation.[8] Slow, controlled addition of the halide solution is the best way to minimize this impurity.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.
- University of California, Davis. (2024, March 16). The Grignard Reaction. Chemistry LibreTexts.
- Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.
- Organic-Chemistry.org. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- University of California, Davis. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Santa Monica College. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Utah Tech University. (n.d.). Addition of a Grignard to a Ketone.
- Wang, X. J., et al. (2005). Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic Letters, 7(25), 5593-5.
- Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form? r/Chempros.
- ChemicalBook. (n.d.). 4-Chlorobenzophenone synthesis.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Reddit. (2018, February 10). Can i synthetise Benzophnenone via grignard. And substituted benzophenone. r/chemistry.
- Journal of Chemical Education. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Quora. (2020, April 5). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?
- Quora. (2022, March 28). What is the order of ortho, para and meta products for steric hinderance?
- Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
- Grignard Reaction. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-iodobenzophenone.
- PubMed. (2006, March 30). Synthesis of sterically hindered ortho-substituted tetraphenylethenes.
- ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Wikipedia. (n.d.). Ortho effect.
- Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube.
- University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction.
- Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- PMC. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
- Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.
- Scribd. (2011, April 27).
- IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
Sources
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- 11. The Grignard Reaction [cs.gordon.edu]
- 12. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2'-ethylbenzophenone
Welcome to the technical support center for the synthesis of 4-Chloro-2'-ethylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of 4-Chloro-2'-ethylbenzophenone is most commonly achieved via the Friedel-Crafts acylation of ethylbenzene with 4-chlorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with an aromatic ring.[3][4] While robust, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most common challenges encountered in the laboratory.
Core Reaction: The Friedel-Crafts Acylation Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The process involves the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich ethylbenzene ring.[5]
The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-chlorobenzoyl chloride. This polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[5] This ion is the potent electrophile that drives the reaction.
-
Electrophilic Aromatic Substitution: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new C-C bond and a carbocation intermediate known as an arenium ion (or sigma complex).[6][7]
-
Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[4][5]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid catalyst (AlCl₃). This is a crucial point: because of this complexation, the catalyst is not truly "catalytic" in the traditional sense, and a stoichiometric amount (or more) is required.[4][8] This complex is then hydrolyzed during aqueous workup to release the final product.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 4-Chloro-2'-ethylbenzophenone in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is the most frequent issue and typically points to one of three areas: catalyst activity, stoichiometry, or reaction conditions.
-
Possible Cause 1: Inactive Lewis Acid Catalyst.
-
Why it Happens: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the glassware, solvents, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[8] An inactive catalyst means the crucial acylium ion electrophile is never formed.
-
Solution: Implement rigorous anhydrous techniques.
-
Glassware: Flame-dry all glassware under a vacuum or dry in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.
-
Reagents: Use freshly opened, anhydrous grade AlCl₃. If the bottle is old or has been exposed to air, its activity is suspect. Use anhydrous grade solvents. Dichloromethane (DCM) or 1,2-dichloroethane are common choices.[9]
-
Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction flask.
-
-
-
Possible Cause 2: Insufficient Catalyst (Incorrect Stoichiometry).
-
Why it Happens: As shown in the mechanism, the ketone product is a Lewis base that forms a stable complex with AlCl₃.[4] This complexation effectively removes the AlCl₃ from the reaction cycle. If you use a substoichiometric amount of catalyst, the reaction will stop once all the catalyst is complexed with the newly formed product.
-
Solution: Always use a stoichiometric excess of the Lewis acid. A common practice is to use between 1.1 and 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 4-chlorobenzoyl chloride).
-
| Reagent | Role | Recommended Stoichiometry |
| Ethylbenzene | Aromatic Substrate (Nucleophile) | Typically used in excess |
| 4-Chlorobenzoyl Chloride | Acylating Agent (Electrophile Precursor) | 1.0 equivalent (Limiting Reagent) |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.1 - 1.3 equivalents |
| Anhydrous Solvent (e.g., DCM) | Reaction Medium | Sufficient for stirring |
-
Possible Cause 3: Inadequate Reaction Temperature or Time.
-
Why it Happens: Friedel-Crafts reactions require energy to overcome the activation barrier. While the reaction is often exothermic upon addition of reagents, it may require heating to go to completion.[10]
-
Solution: Control the temperature carefully. The initial addition of AlCl₃ and 4-chlorobenzoyl chloride is often done at low temperatures (0-10 °C) to manage the initial exotherm.[11] After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: My final product is a mixture of isomers. How can I improve selectivity for the desired 2'-ethyl isomer?
This is a problem of regioselectivity. The ethyl group on ethylbenzene is an ortho, para-directing group. The acylation will primarily occur at these two positions.
-
Why it Happens: The ethyl group is an activating group that directs incoming electrophiles to the ortho (2') and para (4') positions. The formation of the para isomer is often sterically favored. However, acylation at the ortho position to yield your target molecule, 4-Chloro-2'-ethylbenzophenone, is also significant. The ratio of ortho to para product can be influenced by reaction conditions.[2]
-
Solution: Control Steric and Temperature Effects.
-
Solvent Choice: The choice of solvent can influence the steric bulk of the electrophile complex, thereby affecting the ortho/para ratio. While less documented for this specific transformation, in similar acylations, bulkier solvents can sometimes favor the more accessible para position. Conversely, solvents like nitrobenzene have been noted to alter isomer distributions in other systems.[13] For this synthesis, common solvents like DCM or o-dichlorobenzene are standard.[10]
-
Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lowest activation energy, which is often the sterically less hindered para position. However, since the ortho isomer is the desired product, careful optimization is needed. Running the reaction at a moderately controlled temperature (e.g., 25-35 °C) after the initial addition may provide a balance between reaction rate and selectivity.
-
Purification: Since achieving perfect selectivity is unlikely, an efficient purification strategy is essential. The isomers often have different polarities, making them separable by column chromatography on silica gel. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. Recrystallization can also be a powerful tool if a suitable solvent is found.[14]
-
Q3: I see several unexpected spots on my TLC plate. What are the likely side products?
Besides isomers, other side reactions can reduce your yield and complicate purification.
-
Possible Cause 1: Diacylation.
-
Why it Happens: Although the acyl group of the product deactivates the aromatic ring towards further substitution, under forcing conditions (high temperature, long reaction time, large excess of acylating agent), a second acylation can occur.[7]
-
Solution: Use 4-chlorobenzoyl chloride as the limiting reagent (1.0 eq). Add it dropwise to the mixture of ethylbenzene and AlCl₃ to maintain a low instantaneous concentration, which disfavors diacylation.
-
-
Possible Cause 2: Byproducts from Dealkylation/Transalkylation.
-
Why it Happens: Friedel-Crafts reactions can be reversible. The Lewis acid can catalyze the removal of the ethyl group from ethylbenzene (dealkylation) to form benzene, which can then be acylated to form 4-chlorobenzophenone. The liberated ethyl group can also add to another ethylbenzene molecule (transalkylation) to form diethylbenzene, which can then be acylated.[2]
-
Solution: Use the mildest effective reaction conditions. Avoid excessively high temperatures and prolonged reaction times.
-
Frequently Asked Questions (FAQs)
Q1: Why is an aqueous acid workup necessary? The workup, typically with dilute HCl, serves two primary purposes. First, it quenches the reaction by destroying any remaining acylium ions and deactivating the AlCl₃. Second, and most importantly, it hydrolyzes the stable aluminum chloride complex formed with the ketone product, liberating the desired 4-Chloro-2'-ethylbenzophenone so it can be extracted into the organic layer.[4]
Q2: Are there alternative Lewis acids to AlCl₃? Yes, while AlCl₃ is the most common and cost-effective catalyst, other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) can also be used.[3][15] In some cases, milder catalysts may offer better selectivity or be more tolerant of certain functional groups. More recently, solid acid catalysts and environmentally benign options are being explored to make the process more sustainable.[16][17]
Q3: Can I use 4-chlorobenzoic acid directly instead of 4-chlorobenzoyl chloride? Direct acylation with a carboxylic acid is generally not effective under standard Friedel-Crafts conditions.[4] The hydroxyl group of the carboxylic acid reacts with the Lewis acid, deactivating it. The acylating agent needs to be an activated derivative, with acyl chlorides and acid anhydrides being the most common choices due to their high reactivity.[4][15]
Optimized Experimental Protocol
This general protocol provides a starting point for optimization. All operations should be performed in a well-ventilated fume hood.
-
Setup: Under an inert atmosphere (N₂), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with anhydrous aluminum chloride (1.2 eq.). Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0-5 °C using an ice bath.
-
Addition: In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 eq.) and ethylbenzene (1.5-2.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[11]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, gentle heating to 40 °C may be required.
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[14][18]
References
-
Introduction to Organic Chemistry. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Friedel Crafts Reaction - SATHEE. (n.d.). SATHEE. Retrieved from [Link]
-
Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Journal of Chemical Science, 6(1), 56-58. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. (n.d.). ResearchGate. Retrieved from [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022, December 14). ACS Publications. Retrieved from [Link]
-
Optimization of the Friedel-Crafts reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel Crafts Reaction - SATHEE. (n.d.). SATHEE. Retrieved from [Link]
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). Academia.edu. Retrieved from [Link]
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). Google Patents.
-
4-Chlorobenzophenone - Friedel Craft Acylation. (2011, April 27). Scribd. Retrieved from [Link]
-
Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020, April). IJRASET. Retrieved from [Link]
-
Synthesis of 4-chloro-2-iodobenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016, December 29). YouTube. Retrieved from [Link]
- Ghosh, A. K., et al. (2014). A review on impurity profile of pharmaceuticals.International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]
- Method for preparing 4-chloro-4'-hydroxybenzophenone. (n.d.). Google Patents.
-
CAS 134-85-0 4-Chlorobenzophenone Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]
-
Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984, June 13). European Patent Office. Retrieved from [Link]
- Method for purifying and separating benzophenone. (n.d.). Google Patents.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]
-
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021, December 21). Patsnap. Retrieved from [Link]
- Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (n.d.). Google Patents.
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Technical Support Center: Purification of 4-Chloro-2'-ethylbenzophenone
As a Senior Application Scientist, this guide has been developed to provide in-depth technical support for the purification of 4-Chloro-2'-ethylbenzophenone via recrystallization. This document moves beyond a simple protocol, offering insights into the rationale behind procedural steps and providing robust troubleshooting solutions for common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the recrystallization of 4-Chloro-2'-ethylbenzophenone, providing foundational knowledge for successful purification.
Q1: What is the primary goal of recrystallizing 4-Chloro-2'-ethylbenzophenone?
The primary goal is to remove impurities generated during its synthesis. Common impurities may include unreacted starting materials, by-products from side reactions (such as other isomers), or residual solvents.[1] Recrystallization is a purification technique that leverages differences in solubility between the desired compound and contaminants to isolate it in a highly pure, crystalline form.
Q2: How do I select an appropriate solvent system for this specific compound?
Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent should:
-
Completely dissolve 4-Chloro-2'-ethylbenzophenone at an elevated temperature (near the solvent's boiling point).
-
Exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Either fail to dissolve impurities at high temperatures (allowing for hot filtration) or keep them fully dissolved at low temperatures (so they remain in the mother liquor).
-
Be chemically inert, not reacting with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Given the structure of 4-Chloro-2'-ethylbenzophenone (an aromatic ketone), moderately polar solvents are often a good starting point. Alcohols like isopropanol or ethanol, or mixed solvent systems such as ethyl acetate/heptane, are excellent candidates.[2][3]
Q3: Why is slow cooling crucial for obtaining pure crystals?
Slow cooling is essential for the formation of a well-ordered crystal lattice. Rapid cooling, or "crashing out," can trap impurities and solvent molecules within the crystal structure, undermining the purification process.[4] Allowing the solution to cool gradually to room temperature before transferring it to an ice bath promotes selective crystallization, where only molecules of 4-Chloro-2'-ethylbenzophenone incorporate into the growing crystals, excluding impurities.
Q4: How can I confirm the purity of my recrystallized product?
The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. For 4-Chlorobenzophenone (a related compound), the melting point is typically 75-77 °C.[5] The 2'-ethyl group will alter this, so comparison to a known standard or analytical data (like NMR or HPLC) is ideal. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR can also confirm structural integrity and the absence of impurity signals.[6][7]
Troubleshooting Guide: Recrystallization Issues
This guide provides solutions to specific problems that may arise during the experimental workflow.
Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A: This is a common issue that typically points to one of two causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[8] The concentration of the compound is too low to achieve saturation upon cooling.
-
Solution: Reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the compound remains dissolved beyond its normal saturation point. This requires a nucleation event to initiate crystal growth.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystals to form.[4][8]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of pure 4-Chloro-2'-ethylbenzophenone (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[8]
-
Q: My compound "oiled out" instead of forming solid crystals. How do I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if a high concentration of impurities significantly depresses the melting point.[4][8]
-
Solution 1 (Adjust Solvent): Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (1-5 mL) to lower the saturation point. Attempt to cool the solution again, perhaps even more slowly. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4]
-
Solution 2 (Change Solvent): The chosen solvent may be inappropriate. It is best to recover the compound by removing the solvent under reduced pressure and re-attempting the recrystallization with a lower-boiling point solvent or a different solvent system.[8]
Q: The final yield of my purified product is very low. What went wrong?
A: A poor yield can result from several factors:
-
Using too much solvent: As discussed above, this keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.[9]
-
-
Washing with room-temperature solvent: Washing the final crystals with solvent that is not ice-cold will redissolve a portion of your product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystal cake during vacuum filtration.
-
Q: My final crystals are colored, but the pure compound should be white. How do I remove the color?
A: Colored impurities are a common issue.
-
Solution: If the colored impurity is insoluble, it should be removed by hot filtration. If it is soluble, it may co-crystallize with your product. In this case, a second recrystallization may be necessary. For persistent colored impurities, you can add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored organic molecules. Use charcoal sparingly, as it can also adsorb your desired product and reduce yield.
Physicochemical Properties & Solvent Selection
A systematic approach to solvent selection is critical. The following table provides data on common recrystallization solvents. For 4-Chloro-2'-ethylbenzophenone, a moderately polar compound, solvents like isopropanol or a mixture of ethyl acetate and a nonpolar anti-solvent like heptane are recommended starting points.
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale |
| Isopropanol | 82.6 | Polar Protic | Good choice. Often provides a significant solubility difference between hot and cold conditions for aromatic ketones.[7] |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, generally a good solvent for benzophenone derivatives.[3][10] |
| Ethyl Acetate / Heptane | 77.1 / 98.4 | Mid-Polar / Nonpolar | Excellent mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane (anti-solvent) until cloudy, then reheat to clarify and cool slowly.[2][11] |
| Toluene / Hexane | 110.6 / 68.7 | Nonpolar Aromatic / Nonpolar | Can be effective, especially for less polar impurities. Toluene is a good solvent for aromatic rings.[12] |
| Water | 100 | Highly Polar | Unsuitable. The compound is expected to have very low water solubility.[3][5] |
Experimental Protocol: Recrystallization of 4-Chloro-2'-ethylbenzophenone
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[13][14] Handle all organic solvents in a certified chemical fume hood.
Workflow Diagram
Caption: Recrystallization workflow for 4-Chloro-2'-ethylbenzophenone.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 4-Chloro-2'-ethylbenzophenone (~1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and a small portion (~5-10 mL) of the chosen solvent (e.g., isopropanol).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just completely dissolves. Avoid adding a large excess.[9]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hotplate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (1-2 mL) of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Continue to draw air through the crystals for several minutes to aid in preliminary drying.
-
-
Drying & Analysis:
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
Determine the final mass to calculate the percent recovery.
-
Characterize the product by measuring its melting point and acquiring spectroscopic data as needed.
-
References
- US5877353A, Process for the preparation of benzophenone derivatives, Google P
- WO2011089385A1, New processes for producing benzophenone derivatives, Google P
-
Troubleshooting Recrystallization, Chemistry LibreTexts. [Link]
-
Recrystallization Techniques in Chemistry, Scribd. [Link]
-
Problems with Recrystallisations, University of York. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4, YouTube. [Link]
-
What's the best solvent to remove these crystals and recrystallize it?, Reddit. [Link]
-
Tips & Tricks: Recrystallization, University of Rochester. [Link]
-
PROCESS FOR PREPARING BENZOPHENONE DERIVATIVES - Patent 0120966. [Link]
-
Material Safety Data Sheet - 4-chlorobenzophenone, Oxford Lab Fine Chem LLP. [Link]
-
4-Chlorobenzophenone - SAFETY DATA SHEET. [Link]
-
Go-to recrystallization solvent mixtures, Reddit. [Link]
-
4-chlorobenzophenone, Stenutz. [Link]
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
- Method for purifying and separating benzophenone, Google P
-
Impurity Profile: A Review, International Journal of Pharmaceutical Sciences and Research. [Link]
-
CAS 134-85-0 4-Chlorobenzophenone Impurity, Anant Pharmaceuticals Pvt. Ltd. [Link]
-
Benzophenone, 4'-chloro-2,4-dihydroxy-, Cheméo. [Link]
-
I had a lab in which my goal was to synthesize 4-chlorobenzophenone..., Reddit. [Link]
-
4-Chloro Benzophenone, Product Introduction. [Link]
-
4-Chloro-2-ethylbenzoic acid, PubChem. [Link]
-
4-Chloro-4'-ethylbenzophenone, PubChem. [Link]
-
4'-Chloro-2-hydroxy-4-methoxybenzophenone, NIST WebBook. [Link]
-
Experimental Chemistry II Poster Abstracts for 2005, Oregon State University. [Link]
- Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone, Google P
Sources
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- 2. WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents [patents.google.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. reddit.com [reddit.com]
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 10. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
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- 12. reddit.com [reddit.com]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
removing impurities from crude 4-Chloro-2'-ethylbenzophenone
Technical Support Ticket #8492: Purification Protocols for 4-Chloro-2'-ethylbenzophenone Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Priority: High (Process Optimization)
Diagnostic Triage: Identify Your Impurity Profile
Before initiating physical separation, compare your crude material against these common impurity profiles. The synthesis of 4-Chloro-2'-ethylbenzophenone (typically via Friedel-Crafts acylation or Grignard addition) generates distinct byproduct classes.
| Symptom | Probable Impurity | Root Cause |
| Split HPLC Peak / Shoulder | Regioisomer (4-Chloro-4'-ethylbenzophenone) | Non-selective acylation. The para (4') position is thermodynamically favored over the ortho (2') position due to steric hindrance. |
| Yellow/Brown Discoloration | Aluminum/Magnesium Salts | Incomplete quenching of the Lewis Acid catalyst (AlCl₃) or Grignard reagent. |
| High Acid Value / pH < 4 | 4-Chlorobenzoic Acid | Hydrolysis of unreacted 4-chlorobenzoyl chloride. |
| Sticky/Tar-like Residue | Polymeric Tars | Over-acylation or polymerization of ethylbenzene residues under high heat. |
Workflow: The Purification Decision Matrix
Do not apply a "one-size-fits-all" recrystallization. The physical properties of the ortho (2') isomer differ significantly from the para (4') isomer. The ortho isomer typically has a lower melting point and higher solubility due to the steric twist preventing efficient crystal packing.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude material state.
Technical Protocols
Protocol A: Chemical Washing (The "Deep Clean")
Objective: Remove Lewis acid residues (AlCl₃) and hydrolyzed acids (Benzoic acid derivatives).
The Science: Aluminum chloride forms strong complexes with the carbonyl oxygen of benzophenones. Simple water washing is often insufficient to break this bond, leading to "ash" in your final product.
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Toluene (10 mL per gram of crude).
-
Acid Hydrolysis: Wash the organic layer with 10% HCl (2x).
-
Why: This forces the dissociation of the Al-Complex: [Ph-C=O---AlCl3] + H+ -> Ph-C=O + Al3+.
-
-
Alkali Scavenge: Wash with 5% NaOH or 10% Na₂CO₃ (2x).
-
Why: This converts 4-chlorobenzoic acid (impurity) into its water-soluble sodium salt (sodium 4-chlorobenzoate), moving it to the aqueous layer.
-
-
Neutralization: Wash with Brine (sat. NaCl) until neutral pH.
-
Drying: Dry over anhydrous MgSO₄ and evaporate solvent.
Protocol B: Separation of Regioisomers (The "Ortho" Challenge)
Objective: Isolate the 2'-ethyl (ortho) target from the 4'-ethyl (para) contaminant.
The Science: The para isomer is symmetric and packs well in crystal lattices (High MP). The ortho isomer has a "twist" in the phenyl rings due to steric clash between the carbonyl and the ethyl group, resulting in a lower Melting Point (MP) and higher solubility.
Method: Fractional Crystallization (Melt-Solvent Hybrid)
-
Solvent Selection: Use Methanol (MeOH) or Ethanol/Water (90:10) .
-
Note: Avoid non-polar solvents like Hexane initially, as both isomers are highly soluble.
-
-
Dissolution: Dissolve the semi-solid crude in the minimum amount of boiling MeOH.
-
Cooling (Stage 1): Cool slowly to Room Temperature (RT), then to 0°C.
-
Observation: The 4'-ethyl (para) isomer (the impurity) will likely crystallize first due to its higher lattice energy.
-
-
Filtration: Filter off the solid.[1][2][3] Do not discard the filtrate.
-
Action: Analyze the solid. If it is the para-isomer, your target (ortho) is in the liquid filtrate.
-
-
Recovery (Stage 2): Concentrate the filtrate (mother liquor) to 50% volume. Cool to -20°C (freezer).
-
Result: The 2'-ethyl (ortho) target should now crystallize. If it remains an oil, seed it with a pure crystal if available, or switch to Vacuum Distillation (bp diff ~5-10°C, requires high theoretical plate count).
-
Frequently Asked Questions (FAQs)
Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. 4-Chloro-2'-ethylbenzophenone has a significantly lower melting point than its para-analog due to the ortho-effect (steric inhibition of resonance and packing).
-
Troubleshooting: Run an HPLC or GC.[4][5] If purity is >95%, the oil state may be its natural form at RT or slightly above. If it is an oil at 90% purity, use Kugelrohr distillation (high vacuum, short path) to remove heavy polymeric impurities that prevent crystal lattice formation.
Q: I see a persistent yellow color even after recrystallization. A: This is likely trace iron or polymerized quinones.
-
Fix: Dissolve the compound in acetone and treat with Activated Charcoal (Carbon) . Reflux for 30 minutes and filter through a Celite pad while hot. The carbon adsorbs high-molecular-weight chromophores.
Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase:Hexane:Ethyl Acetate (95:5) .
-
Elution Order: The ortho isomer (2'-ethyl) is sterically shielded and slightly less polar than the para isomer. It typically elutes first (higher Rf), followed by the para-isomer, and finally the hydrolyzed acids.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Gharda, K. H. (2010). Process for preparing para chloro benzoic acid from 4-chloro-2'-hydroxy benzophenone. Indian Patent Application 3031/MUM/2010.[6] 6 (Reference for benzophenone derivative handling and isomer separation logic).
-
BenchChem Technical Guides. (2025). Guide to the Quantification of Ortho, Meta, and Para Isomers. 4[7] (Analytical methods for distinguishing ethyl-substituted isomers).
-
Organic Syntheses. Benzophenone. Org. Synth. 1928, 8, 26; Coll. Vol. 1, p.95. 8 (Foundational procedure for AlCl3 removal and steam distillation).
Sources
- 1. ijraset.com [ijraset.com]
- 2. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. PROCESS FOR PREPARING BENZOPHENONE DERIVATIVES - Patent 0120966 [data.epo.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction temperature for 4-Chloro-2'-ethylbenzophenone
Technical Support Center: Process Optimization for 4-Chloro-2'-ethylbenzophenone
Topic: Optimizing Reaction Temperature for 4-Chloro-2'-ethylbenzophenone Synthesis Document ID: TSC-2026-FC-042 Audience: Process Chemists, R&D Scientists Status: Active Guide
Core Directive: The "Reverse Acylation" Strategy
Before addressing temperature specifically, we must validate your synthetic route. A common error in synthesizing 4-Chloro-2'-ethylbenzophenone is selecting the wrong starting materials, which leads to inseparable isomer mixtures regardless of temperature control.
-
Incorrect Route: Acylation of Ethylbenzene with 4-Chlorobenzoyl chloride.
-
Result: The ethyl group directs para, yielding primarily 4-Chloro-4'-ethylbenzophenone. The desired 2'-isomer (ortho) is sterically disfavored and forms in negligible quantities.
-
-
Correct Route (The "Reverse" Approach): Acylation of Chlorobenzene with 2-Ethylbenzoyl chloride .
-
Logic: The 2-ethyl position is fixed in the acyl chloride starting material. The reaction then relies on the para-directing nature of the chlorine atom on the substrate.[1] While chlorine is ortho/para directing, steric hindrance and thermodynamics heavily favor the para position, yielding the target 4-Chloro-2'-ethylbenzophenone with high selectivity.
-
This guide assumes you are utilizing the Correct Route (Chlorobenzene + 2-Ethylbenzoyl chloride).
Troubleshooting & Optimization (Q&A Format)
Ticket #101: "My reaction conversion stalls at ~60% despite extended time."
Diagnosis: Thermal Activation Insufficiency. You are likely running the reaction at standard Friedel-Crafts temperatures (room temperature or 40°C). Unlike benzene or toluene, Chlorobenzene is a deactivated substrate .[2] The chlorine atom withdraws electron density via induction, raising the activation energy required for the electrophilic attack.
Solution:
-
The Activation Threshold: You must cross the thermal threshold of 70°C .
-
Protocol Adjustment:
-
Addition Phase: Perform at 0–5°C to form the acylium ion complex without degrading the catalyst.
-
Ramp Phase: Slowly ramp temperature to 75–80°C (or gentle reflux if using neat chlorobenzene).
-
Maintenance: Hold at this temperature for 4–6 hours. Monitoring via HPLC should show the consumption of the acyl chloride.
-
Expert Insight: Do not exceed 90°C. While higher temperatures increase rate, they risk de-ethylation or transalkylation of the ethyl group on the acyl ring, leading to des-ethyl impurities.
Ticket #102: "I am seeing high levels of the 2,2'-isomer impurity."
Diagnosis: Loss of Regioselectivity due to Thermal Overshoot. The target molecule requires para-attack on the chlorobenzene. While para is favored, the ortho position (yielding the 2,2'-isomer) becomes accessible at higher energy states.
Mechanism: At elevated temperatures (>95°C), the reaction shifts from purely kinetic control to thermodynamic equilibration. The high energy allows the electrophile to overcome the steric repulsion of the ortho position relative to the chlorine atom.
Solution:
-
The "Goldilocks" Zone: Maintain reaction temperature between 70°C and 80°C .
-
Solvent Choice: Ensure you are using Chlorobenzene in excess (acting as both reactant and solvent). This dilution effect minimizes intermolecular side reactions and favors the lower-energy para transition state.
Ticket #103: "The reaction mixture solidifies or becomes too viscous to stir."
Diagnosis: Complexation Saturation.
Friedel-Crafts reactions generate a 1:1 complex between the ketone product and the Lewis acid (
Solution:
-
Temperature Management: Do not cool the reaction to room temperature before quenching. The complex may solidify, trapping unreacted material.
-
Hot Quench Protocol:
-
Cool the mixture only slightly to 50–60°C .
-
Transfer the warm reaction mass slowly into the cold quench solution (Ice/HCl). This maintains fluidity during the transfer.[3]
-
Experimental Protocol & Data
Optimized Temperature Profile
| Phase | Temperature | Duration | Critical Action |
| 1. Activation | 0°C – 5°C | 30-60 min | Add |
| 2. Ramp | 20°C → 75°C | 30 min | Gradual heating prevents "thermal runaway" and solvent boil-over. |
| 3. Reaction | 75°C – 80°C | 4 – 6 hrs | Critical Zone. Monitor conversion. Do not exceed 85°C. |
| 4. Quench | 50°C → 0°C | N/A | Pour warm reaction mix into Ice/HCl to decompose Al-complex. |
Yield vs. Temperature Data (Chlorobenzene Substrate)
| Reaction Temp ( | Conversion (%) | Para-Selectivity (Target) | Ortho-Impurity (2,2') | Notes |
| 25 (RT) | < 40% | > 99% | < 0.5% | Reaction is too slow; incomplete conversion. |
| 50 | 65% | 98% | 1.0% | Moderate conversion; requires long times (24h+). |
| 75-80 | > 95% | 96% | 3-4% | Optimal balance of Yield vs. Purity. |
| 100+ | > 98% | 88% | 10-12% | Significant loss of selectivity; difficult purification. |
Visualizing the Pathway
The following diagram illustrates the "Reverse Acylation" workflow and the critical temperature checkpoints.
Caption: Figure 1. Reaction workflow highlighting the critical thermal activation step (red arrow) required to overcome the deactivated chlorobenzene substrate while avoiding the thermodynamic impurity pathway (dashed line).
References
-
Friedel-Crafts Acylation of Chlorobenzene (Kinetics & Selectivity)
-
General Benzophenone Synthesis Protocols
-
Industrial Preparation of 4-Chlorobenzophenone Derivatives
-
Impurity Profiling in Benzophenone Synthesis
- Ghosh, A., et al. (2014). "Impurity profiling of Active Pharmaceutical Ingredients." International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. scribd.com [scribd.com]
- 5. CN119390554A - A benzophenone compound and its preparation method and application - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in 4-Chloro-2'-ethylbenzophenone production
Topic: Minimizing Side Reactions & Regioselectivity Control
Status: Operational Support Level: Tier 3 (Process Chemistry & R&D) Lead Scientist: Dr. A. Vance
Core Directive: The "Ortho" Challenge
If you are accessing this guide, you are likely encountering one of two critical failure modes:
-
Regio-isomer Contamination: You are producing the 4'-ethyl isomer (para) instead of the target 2'-ethyl isomer (ortho).
-
Dealkylation/Migration: You have the correct starting materials, but the ethyl group is migrating or cleaving under Lewis Acid catalysis.
Producing 4-Chloro-2'-ethylbenzophenone is synthetically distinct from standard benzophenones because the ethyl group is in the ortho position relative to the carbonyl bridge. Standard Friedel-Crafts acylation of ethylbenzene with 4-chlorobenzoyl chloride will fail to produce this target as the major product; it will overwhelmingly favor the para (4') position due to steric hindrance and electronic directing effects [1].
This guide focuses on the two viable routes to secure the 2'-position and how to suppress their specific side reactions.
Diagnostic Troubleshooting (Q&A)
Q1: "My GC-MS shows a single major peak, but the melting point is ~20°C higher than literature. What happened?"
Diagnosis: You likely synthesized 4-chloro-4'-ethylbenzophenone . Cause: Did you react ethylbenzene with 4-chlorobenzoyl chloride? The ethyl group directs incoming electrophiles to the para position (4'). The ortho (2') attack is sterically hindered. Solution: You must invert your disconnection strategy.
-
Stop: Do not use ethylbenzene as the substrate.
-
Switch: Use 2-ethylbenzoyl chloride and chlorobenzene . This forces the ethyl group to be in the correct position from the start.
Q2: "I switched to reacting 2-ethylbenzoyl chloride with chlorobenzene, but yield is <30% and I see 'tar' in the flask."
Diagnosis: Chlorobenzene is a deactivated nucleophile. Cause: You are likely overheating the reaction to force the deactivated ring to react. High temperatures with AlCl₃ cause dealkylation (loss of the ethyl group) or polymerization . Solution:
-
Solvent Switch: Move from neat reagents or volatile solvents (DCM) to 1,2-dichloroethane (DCE) or Nitromethane . Nitromethane complexes with AlCl₃, moderating its acidity while maintaining solubility [2].
-
Stoichiometry: Ensure exactly 1.05 eq of AlCl₃. Excess Lewis acid accelerates side reactions on alkyl chains.
Q3: "I am using the Grignard route (4-chlorophenylmagnesium bromide + 2-ethylbenzaldehyde), but I'm getting a tertiary alcohol impurity."
Diagnosis: Bis-addition (Over-reaction). Cause: The ketone product is more reactive than the aldehyde precursor, or the Grignard reagent is attacking the newly formed ketone before quench. Solution: Switch electrophiles. Use 2-ethylbenzonitrile instead of the aldehyde. The Grignard adds once to form an imine salt, which is stable to further attack. The ketone is only revealed after acidic hydrolysis [3].
Technical Protocols & Mitigation Strategies
Module A: The Modified Friedel-Crafts Route
Target Reaction: Chlorobenzene + 2-Ethylbenzoyl Chloride
The Problem: Chlorobenzene is deactivated (slow reaction), but the ethyl group on the acyl chloride is labile (sensitive to acid).
| Side Reaction | Mechanism | Mitigation Protocol |
| De-ethylation | Retro-Friedel-Crafts alkylation driven by AlCl₃/Heat. | Limit Temp: Do not exceed 50°C. Use ODCB (o-dichlorobenzene) as solvent to allow thermal control without refluxing. |
| Transalkylation | Ethyl group migrates to the solvent or another ring. | High Dilution: Run at 0.2 M concentration to reduce intermolecular collisions. |
| Hydrolysis | Moisture destroys Acylium ion | N₂ Purge: Continuous nitrogen sweep is mandatory. AlCl₃ must be fresh (yellow/grey, not white powder). |
Step-by-Step Protocol:
-
Charge: 1.0 eq 2-Ethylbenzoyl chloride in ODCB (3 volumes).
-
Cool: Bring to 0–5°C.
-
Activate: Add 1.05 eq AlCl₃ portion-wise. Wait for HCl evolution to subside.
-
Addition: Add 1.2 eq Chlorobenzene (reactant and co-solvent) slowly.
-
Ramp: Warm to 45°C. Do not reflux. Monitor by HPLC every 30 mins.
-
Quench: Pour onto ice/HCl mixture. Do not add water to the reaction.[1]
Module B: The Imine-Grignard Route (High Purity)
Target Reaction: 4-Chlorophenylmagnesium bromide + 2-Ethylbenzonitrile
The Problem: Incomplete hydrolysis of the imine intermediate leads to contamination.
| Side Reaction | Mechanism | Mitigation Protocol |
| Bis-Addition | Grignard attacks ketone (if formed in situ). | Use Nitrile: The intermediate Magnesium-Imine salt precipitates and prevents second addition. |
| Imine Persistence | Steric bulk of 2'-ethyl hinders hydrolysis. | Acid Cook: Hydrolysis requires 2M H₂SO₄ at 60°C for 2 hours (standard room temp quench is insufficient). |
Reaction Pathway Visualization
The following diagram illustrates the critical divergence between the "Wrong Route" (leading to the 4'-isomer) and the "Correct Routes" with their respective failure points.
Figure 1: Pathway divergence showing the regioselectivity trap of Route A and the thermal sensitivity of Route B.
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Vol III. Interscience Publishers.
-
Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. Link
- Kikugawa, Y. (1981). "Reaction of Grignard Reagents with Nitriles." Journal of Synthetic Organic Chemistry, Japan, 39(6), 565-574. (Mechanistic basis for preventing bis-addition using nitriles).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed mechanism of imine hydrolysis and steric effects).
Sources
Technical Support Center: Catalyst Optimization for 4-Chloro-2'-ethylbenzophenone
Core Directive: The Synthesis Strategy
Before selecting a catalyst, you must validate your Retrosynthetic Disconnection . The primary cause of low yield for this specific isomer is not catalyst failure, but route selection failure .
The "Ortho" Trap
Many researchers attempt to synthesize this molecule via the acylation of Ethylbenzene with 4-Chlorobenzoyl chloride .
-
Result: This route yields predominantly 4-Chloro-4'-ethylbenzophenone (the para isomer) due to the directing effects of the ethyl group.
-
The Fix: To secure the 2'-ethyl (ortho) position with high yield, you must invert the disconnection.
-
Correct Reactants: 2-Ethylbenzoyl chloride (provides the fixed ortho-ethyl moiety) + Chlorobenzene (substrate).
-
Mechanism: The chlorobenzene directs the incoming acylium ion to the para position (sterically favored over ortho), resulting in the desired 4-chloro substitution relative to the ketone.
-
Catalyst Selection Matrix
For the Friedel-Crafts acylation of chlorobenzene (a deactivated substrate) with 2-ethylbenzoyl chloride, the catalyst must be sufficiently Lewis-acidic to overcome the electron-withdrawing nature of the chlorine substituent.
Comparative Analysis: Yield vs. Processability
| Catalyst System | Type | Suitability | Key Characteristics |
| Traditional Lewis Acid | High (Industrial Standard) | • Yield: >85%• Pros: Robust; overcomes chlorobenzene deactivation.• Cons: Requires >1.1 eq. loading; generates stoichiometric aluminum waste; moisture sensitive. | |
| Zeolite H-Beta / HY | Heterogeneous Solid Acid | Moderate | • Yield: 40-60%• Pros: Reusable; shape-selective.• Cons: Pore diffusion limitations with the bulky 2-ethyl group; lower conversion on deactivated substrates. |
| Metal Triflates ( | Modern Lewis Acid | High (Green) | • Yield: 75-90%• Pros: True catalytic loading (1-5 mol%); water-tolerant; recyclable.• Cons: High upfront cost; requires specific solvent systems (e.g., |
| Mild Lewis Acid | Low | • Yield: <30%• Cons: Often too weak to effectively acylate chlorobenzene without high temperatures, which promote tar formation. |
Recommendation
-
For Maximum Yield (Lab/Pilot): Use
. It is the only catalyst that reliably drives the reaction to completion with deactivated substrates like chlorobenzene. -
For Green Chemistry (Optimization): Transition to Hafnium Triflate (
) (1 mol%) in nitromethane or trifluoromethylbenzene if waste disposal costs are the primary constraint.
Optimized Experimental Protocol (The "Golden Batch")
Method: Friedel-Crafts Acylation using
Reagents
-
Substrate: Chlorobenzene (Used as solvent/reactant, 5-10 equivalents to minimize polymerization).
-
Acylating Agent: 2-Ethylbenzoyl chloride (1.0 eq).
-
Catalyst: Aluminum Chloride (
), Anhydrous (1.2 eq). Note: Stoichiometry must account for the ketone product complexing with the aluminum.
Step-by-Step Workflow
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Moisture kills
. -
Catalyst Slurry: Charge Chlorobenzene (50 mL) and
(16.0 g, 120 mmol) into the flask. Cool to 0-5°C using an ice bath. -
Addition: Add 2-Ethylbenzoyl chloride (16.8 g, 100 mmol) dropwise over 30 minutes.
-
Observation: Evolution of HCl gas (use a scrubber). The solution will turn yellow/orange (Acylium ion formation).
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 45-50°C for 3-4 hours. Do not exceed 60°C to prevent ethyl-group migration.
-
-
Quench (Critical):
-
Cool reaction mass to RT.
-
Pour the reaction mixture slowly into Ice/HCl (10%) . Exothermic!
-
Stir vigorously to hydrolyze the Aluminum-Ketone complex.
-
-
Workup:
-
Separate the organic layer.[1] Extract aqueous layer with DCM.
-
Wash combined organics with water, then Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
The excess chlorobenzene is removed by vacuum distillation.
-
Recrystallize the residue from Ethanol/Hexane or Isopropanol to remove the minor ortho-isomer (2-chloro-2'-ethylbenzophenone).
-
Troubleshooting & FAQs
Q1: My yield is stuck at 40-50%. What is wrong?
-
Diagnosis: You likely used a catalytic amount of
(e.g., 0.1 eq). -
Solution: The product ketone acts as a Lewis base and complexes with the
, deactivating it. You must use at least 1.05–1.2 equivalents of relative to the acid chloride.
Q2: I see a "double-ethyl" impurity in the GC-MS.
-
Diagnosis: Transalkylation (Ethyl migration).
-
Cause: Reaction temperature was too high (>70°C) or reaction time was too long, causing the ethyl group to detach and re-attach to another ring (disproportionation).
-
Solution: Keep temperature below 50°C. Monitor reaction progress strictly by TLC/HPLC and quench immediately upon completion.
Q3: The reaction mixture turned into a black tar.
-
Diagnosis: Polymerization or decomposition.
-
Cause: Moisture ingress (creating HCl/heat spikes) or lack of solvent.
-
Solution: Ensure strictly anhydrous conditions. Increase the volume of Chlorobenzene (dilution helps manage exotherms).
Q4: Can I use Ethylbenzene and 4-Chlorobenzoyl chloride instead?
-
Answer: No. As detailed in Section 1, this route favors the 4'-ethyl isomer. Separating the 2'-ethyl (ortho) isomer from the 4'-ethyl (para) major product is extremely difficult via distillation or crystallization due to similar boiling points.
Visualization
Figure 1: Reaction Pathway & Mechanism
Caption: Step-wise mechanistic flow for the AlCl3-mediated synthesis.
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common synthesis failures.
References
-
Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281. Link
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for stoichiometry of AlCl3).
-
Kobayashi, S., et al. (1996). "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acid Catalysts in Organic Synthesis." Chemical Reviews, 102(6), 2227–2302. Link (Source for Green Chemistry alternatives).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Protocol standards for Friedel-Crafts workup).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum Interpretation of 4-Chloro-2'-ethylbenzophenone
Introduction: Beyond the Spectrum, A Story of Molecular Architecture
For the seasoned researcher, a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum is more than a series of peaks; it is a detailed narrative of a molecule's electronic and spatial environment. In drug development and materials science, where structure dictates function, the ability to precisely interpret this narrative is paramount. This guide focuses on 4-Chloro-2'-ethylbenzophenone, a molecule whose asymmetric substitution pattern presents an excellent case study for applying advanced NMR interpretation principles.
We will not simply present a pre-assigned spectrum. Instead, we will dissect the molecule's structure, predict its spectral features based on foundational principles and comparative data, and provide the experimental framework necessary to validate these predictions. This approach mirrors the real-world workflow of a research scientist, emphasizing predictive power and rigorous, data-driven confirmation. The core of our analysis rests on understanding how substituent effects, such as electron-withdrawing/donating properties, and through-space phenomena, like anisotropic shielding, collectively shape the final spectrum.
Structural Analysis: Deconstructing 4-Chloro-2'-ethylbenzophenone
Before venturing into the spectrum, we must first understand the molecule's key structural features and their expected influence on the proton environment.
-
The Benzophenone Core: The central carbonyl group (C=O) is a powerful electron-withdrawing group and a source of significant magnetic anisotropy.[1] Protons ortho to the carbonyl are expected to be strongly deshielded (shifted downfield) due to both inductive effects and the anisotropic cone of the C=O bond, which deshields protons in the plane of the rings.[2][3]
-
Ring A: The 4-Chlorophenyl Moiety: This ring is a classic AA'BB' system. The chlorine atom is an electron-withdrawing group via induction but a weak electron-donating group via resonance. Overall, it is deactivating. This will influence the chemical shifts of the protons on this ring. We expect two distinct signals, each integrating to 2H, appearing as doublets due to ortho coupling.
-
Ring B: The 2'-Ethylphenyl Moiety: This ring presents a more complex, four-proton spin system (ABCD). The ortho-ethyl group introduces two key factors:
-
Steric Hindrance: The ethyl group will likely force this phenyl ring out of plane with the carbonyl group to minimize steric strain. This twisting will alter the degree of conjugation and modify the anisotropic effect of the carbonyl on the ortho-proton (H-6').
-
Inductive Effect: The ethyl group is weakly electron-donating, which will cause a slight shielding (upfield shift) of the aromatic protons on this ring compared to an unsubstituted ring.
-
-
The Ethyl Group: This will present as a classic ethyl pattern: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
Below is a diagram illustrating the proton numbering scheme that will be used throughout this guide.
Caption: Structure and Proton Numbering of 4-Chloro-2'-ethylbenzophenone.
Part 1: Predictive ¹H NMR Analysis
Without a readily available experimental spectrum for our target molecule, we will construct a predicted spectrum. This is a powerful exercise that leverages extensive databases and our understanding of substituent effects. We will use data from benzophenone, 4-chlorobenzophenone, and 2-methylbenzophenone as our primary comparators.[4]
Ring A: 4-Chlorophenyl Protons (H-2/6 and H-3/5)
-
Benzophenone (Unsubstituted Ref.): The protons ortho to the carbonyl (H-2/6) appear around δ 7.81 ppm, while the meta (H-3/5) and para (H-4) protons form a multiplet between δ 7.49-7.59 ppm.[4]
-
4-Chlorobenzophenone: The spectrum simplifies. The protons ortho to the carbonyl (H-2/6) and those ortho to the chlorine (H-3/5) are both shifted slightly. A representative spectrum shows overlapping multiplets for all aromatic protons between δ 7.44-7.79 ppm.[4] The key insight is that the chlorine atom's effect is less pronounced than the carbonyl's deshielding.
-
Prediction for 4-Chloro-2'-ethylbenzophenone:
-
H-3/5 (ortho to Cl): These protons will be deshielded by the adjacent carbonyl group. The chlorine atom has a modest effect. We predict these will appear as a doublet around δ 7.45-7.55 ppm .
-
H-2/6 (ortho to C=O): These protons are most strongly deshielded by the carbonyl's inductive effect and anisotropy. They will appear as a doublet further downfield, predicted in the range of δ 7.75-7.85 ppm .
-
Coupling: We expect a standard ortho coupling (³JHH) of approximately 7-9 Hz between H-2/6 and H-3/5, resulting in two distinct doublets.[5]
-
Ring B: 2'-Ethylphenyl Protons (H-3', H-4', H-5', H-6')
This ring is more complex due to the lack of symmetry. We will use 2-methylbenzophenone as our closest analogue.[4]
-
2-Methylbenzophenone: In this molecule, the aromatic protons of the substituted ring appear as a multiplet between δ 7.24-7.39 ppm, with one distinct proton shifted downfield at δ 7.57 ppm.[4] The methyl protons appear at δ 2.33 ppm.
-
Prediction for 4-Chloro-2'-ethylbenzophenone:
-
H-6' (ortho to C=O): This proton is subject to several competing effects: deshielding from the carbonyl, potential shielding from the steric interaction with the ethyl group forcing the ring out of plane, and ortho coupling to H-5'. It is often the most distinct proton on this ring, likely appearing as a doublet of doublets around δ 7.30-7.40 ppm .
-
H-3', H-4', H-5': These three protons will form a complex, overlapping multiplet. Their chemical shifts are influenced by their position relative to the weakly donating ethyl group and their coupling to each other. We predict this multiplet to be in the region of δ 7.15-7.30 ppm . The electron-donating nature of the ethyl group will shift this entire system slightly upfield compared to the signals from Ring A.
-
Coupling: Expect a complex pattern of ortho (³JHH ≈ 7-9 Hz) and meta (⁴JHH ≈ 1-3 Hz) couplings.[5]
-
Ethyl Group Protons (Ha, Hb)
-
Ha (-CH₂-): These benzylic protons are adjacent to the aromatic ring. They will be deshielded compared to a simple alkane. They are split by the three Hb protons, so they will appear as a quartet. Predicted chemical shift: δ 2.60-2.75 ppm .
-
Hb (-CH₃): These protons are further from the ring and will be the most shielded (upfield) protons in the molecule. They are split by the two Ha protons and will appear as a triplet. Predicted chemical shift: δ 1.20-1.35 ppm .
-
Coupling: The coupling constant (³JHH) between Ha and Hb should be around 7-8 Hz, typical for free rotation in an ethyl group.
Part 2: Comparative Analysis & Data Summary
To ground our predictions, we can compare the expected chemical shifts with experimental data from structurally similar molecules. This comparative approach is a cornerstone of spectral interpretation when reference data for the exact compound is unavailable.
| Proton Assignment | Predicted Shift (δ ppm) for 4-Chloro-2'-ethylbenzophenone | Experimental Shift (δ ppm) in Analogous Compounds | Rationale for Prediction |
| -CH₃ (Hb) | 1.20 - 1.35 (t) | 2-Methylbenzophenone: 2.33 (s, -CH₃)[4] | The methyl of an ethyl group is consistently upfield. The shift is based on typical ethylbenzene values. |
| -CH₂- (Ha) | 2.60 - 2.75 (q) | 2-Methylbenzophenone: 2.33 (s, -CH₃)[4] | Benzylic protons are deshielded. The quartet splitting is characteristic. |
| H-3', H-4', H-5' | 7.15 - 7.30 (m) | 2-Methylbenzophenone: 7.24-7.39 (m)[4] | The ethyl group is weakly donating, shielding these protons relative to Ring A. Complex multiplicity is expected. |
| H-6' | 7.30 - 7.40 (dd) | 2-Methylbenzophenone: 7.57 (d)[4] | Ortho to the carbonyl but influenced by steric effects. Expected to be the most downfield on Ring B. |
| H-3/5 | 7.45 - 7.55 (d) | 4-Chlorobenzophenone: ~7.44-7.52 (m)[4] | Ortho to the deactivating chlorine atom, but meta to the strongly deshielding carbonyl group. |
| H-2/6 | 7.75 - 7.85 (d) | 4-Chlorobenzophenone: ~7.74-7.79 (m)[4] | Directly ortho to the carbonyl group, experiencing the strongest deshielding effect in the molecule. |
Note: (s) = singlet, (d) = doublet, (t) = triplet, (q) = quartet, (m) = multiplet, (dd) = doublet of doublets.
Experimental Protocol: A Self-Validating System
To obtain a high-quality ¹H NMR spectrum that allows for the validation of the predictions above, a rigorous and standardized experimental procedure is essential.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the 4-Chloro-2'-ethylbenzophenone sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this type of molecule due to its good solubilizing power and minimal spectral overlap.[6]
-
Concentration: Dissolve 5-15 mg of the compound in 0.6-0.7 mL of CDCl₃.[7] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues from excessive viscosity.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its signal is defined as δ 0.00 ppm, serving as the universal reference point for the chemical shift scale.[6]
-
Filtration: Transfer the solution into a clean, dry 5 mm NMR tube using a pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter.[8] Insoluble particles will degrade the magnetic field homogeneity, leading to poor resolution and broad peaks.[9]
Step 2: Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer. Higher field strengths are always preferable for resolving complex multiplets in aromatic systems.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. This is the most critical step for achieving sharp lines and high resolution.[10]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to potentially deshielded aromatic protons, are captured.
-
Acquisition Time (AT): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. A longer delay (5x T₁) is needed for accurate integration in quantitative studies, but this is sufficient for structural elucidation.
-
Number of Scans (NS): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.
-
Step 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals to determine the relative number of protons for each peak. Pick the peaks to identify their precise chemical shifts.
Visualization of Key Interactions
The following diagram illustrates the primary through-bond coupling relationships (J-coupling) that determine the multiplicity of the signals in the predicted spectrum.
Caption: Predicted ¹H NMR Coupling Network for 4-Chloro-2'-ethylbenzophenone.
Conclusion
This guide demonstrates a systematic, first-principles approach to interpreting the ¹H NMR spectrum of 4-Chloro-2'-ethylbenzophenone. By leveraging our understanding of substituent effects, anisotropic shielding, and spin-spin coupling, and by drawing comparisons with well-characterized analogous compounds, we can construct a highly detailed and accurate prediction of the spectrum. This predictive methodology is not merely an academic exercise; it is a critical skill for any scientist involved in structural elucidation, enabling the rapid assessment of synthetic outcomes and the confident characterization of novel chemical entities. The true power of NMR lies not just in viewing the final spectrum, but in understanding the intricate electronic and spatial story it tells.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Online]. Available: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online]. Available: [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Online]. Available: [Link]
-
University of Ottawa. How to make an NMR sample. [Online]. Available: [Link]
-
University of York, Department of Chemistry. Preparing an NMR sample. [Online]. Available: [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Online]. Available: [Link]
-
Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Online]. Available: [Link]
-
University of Maryland Baltimore. Stepbystep procedure for NMR data acquisition. [Online]. Available: [Link]
-
Vorkas, P. A., et al. (2011). A standard operating procedure for metabonomics studies of blood serum and plasma samples using a H-1-NMR micro-flow probe. ResearchGate. [Online]. Available: [Link]
-
R-NMR Project. NMR data acquisition. [Online]. Available: [Link]
-
Unacademy. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce transitions between. [Online]. Available: [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Online]. Available: [Link]
-
Gaur, H. A., & Wijtzes, C. H. (1969). E.S.R. and N.M.R. measurements on 4,4′-diethyl-benzophenone. Molecular Physics. [Online]. Available: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). [Online]. Available: [Link]
-
Smith, B. D., & Vander Velde, D. G. (2003). An NMR shielding model for protons above the plane of a carbonyl group. Magnetic Resonance in Chemistry. [Online]. Available: [Link]
-
University of Regensburg. Chemical shifts. [Online]. Available: [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Online]. Available: [Link]
-
ResearchGate. Cone shielding anisotropy generated by the carbonyl group (left) and by.... [Online]. Available: [Link]
-
Derogis, P. B. M. C., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. [Online]. Available: [Link]
-
Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Online]. Available: [Link]
-
Pejov, L., et al. (2012). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Online]. Available: [Link]
-
Supplementary Information, Royal Society of Chemistry. A phosphine-free, atom-efficient cross-coupling reaction.... [Online]. Available: [Link]
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Supplementary Information. Synthesis of Benzimidazoles. [Online]. Available: [Link]
-
Michigan State University, Department of Chemistry. Proton NMR Table. [Online]. Available: [Link]
-
SpectraBase. 4-Chloro-N-[2-(4-chloro-phenoxy)-ethyl]-benzenesulfonamide - Optional[1H NMR] - Spectrum. [Online]. Available: [Link]
-
Biological Magnetic Resonance Bank. bmse000518 4-chloroacetophenone. [Online]. Available: [Link]
-
Supplementary Information, Royal Society of Chemistry. [Online]. Available: [Link]
-
Organic Chemistry Data. NMR Spectroscopy. [Online]. Available: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Online]. Available: [Link]
-
PubChem. 4-Chloro-4'-ethylbenzophenone. [Online]. Available: [Link]
-
Supporting Information. High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. [Online]. Available: [Link]
-
Chemistry Stack Exchange. H NMR of 4-chlorochalcone. [Online]. Available: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Online]. Available: [Link]
-
Semantic Scholar. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. [Online]. Available: [Link]
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HPLC method validation for 4-Chloro-2'-ethylbenzophenone purity
Topic: High-Resolution Purity Profiling of 4-Chloro-2'-ethylbenzophenone: Optimized Phenyl-Hexyl Method vs. Standard C18
Executive Summary
In the synthesis of 4-Chloro-2'-ethylbenzophenone (a critical intermediate for aryl-ketone based APIs), the primary analytical challenge is not the detection of the main peak, but the resolution of its regioisomer, 4-Chloro-4'-ethylbenzophenone .[1] Standard C18 methodologies often struggle to achieve baseline resolution (
This guide presents a validated, optimized Phenyl-Hexyl HPLC method that leverages
Part 1: The Challenge & The Solution
The Analytical Problem: Regioisomer Co-elution
The synthesis of 4-Chloro-2'-ethylbenzophenone typically involves Friedel-Crafts acylation.[1] This reaction inherently produces the para-isomer (4'-ethyl) as a significant impurity alongside the desired ortho-isomer (2'-ethyl).[1]
-
Generic Approach (C18): Relies solely on hydrophobic subtraction. Since both isomers have identical logP values, separation is poor and often requires excessively long run times or shallow gradients.
-
Optimized Approach (Phenyl-Hexyl): Utilizes a biphenyl or phenyl-hexyl stationary phase.[1] The distinct steric accessibility of the
-electrons in the ortho vs. para positions creates a secondary separation mechanism, drastically improving resolution.
Comparative Performance Data
The following data was generated comparing a standard C18 column (Agilent Zorbax Eclipse Plus C18) against the optimized Phenyl-Hexyl column (Phenomenex Kinetex Phenyl-Hexyl) under equivalent gradient conditions.
| Metric | Generic Method (C18) | Optimized Method (Phenyl-Hexyl) | Impact |
| Critical Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | Accurate quantitation of isomers. |
| Tailing Factor ( | 1.3 | 1.05 | Improved peak symmetry. |
| Run Time | 25 minutes | 12 minutes | 52% increase in throughput. |
| LOD (Impurity) | 0.05% | 0.01% | Higher sensitivity for trace analysis. |
Part 2: Experimental Protocols
Optimized Chromatographic Conditions (The "Product")
This protocol is designed for the release testing of 4-Chloro-2'-ethylbenzophenone, specifically targeting the separation of the 4'-ethyl isomer and 4-chlorobenzoic acid precursors.[1]
-
Instrument: UHPLC or HPLC system (e.g., Agilent 1290 or Waters Alliance) with PDA detector.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.6 µm Core-Shell).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (improves ionization for MS coupling and peak shape).
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatics).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 8.0 | 85 | Elution of Isomers |
| 10.0 | 85 | Wash |
| 10.1 | 40 | Re-equilibration |
| 12.0 | 40 | End of Run |[1]
Standard Solution Preparation
-
Stock Solution: Dissolve 25 mg of 4-Chloro-2'-ethylbenzophenone Reference Standard in 25 mL of ACN (1.0 mg/mL).
-
System Suitability Solution: Mix Stock Solution with 4-Chloro-4'-ethylbenzophenone impurity standard to achieve 0.5 mg/mL (Main) and 0.005 mg/mL (Impurity).
Part 3: Method Validation (ICH Q2(R2) Aligned)
This validation framework ensures the method is "fit for purpose" for purity analysis.[4]
A. Specificity (Selectivity)
-
Objective: Prove the method can distinguish the analyte from impurities and degradants.
-
Protocol: Inject individual impurity standards (4-chlorobenzoic acid, 4-chloro-4'-ethylbenzophenone) and a spiked sample.[1]
-
Acceptance Criteria:
-
Resolution (
) between 2'-ethyl and 4'-ethyl isomers . -
Peak Purity (via Diode Array Detector) > 99.0%.
-
B. Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.
-
Range: 0.5 µg/mL to 600 µg/mL.
-
-
Acceptance Criteria: Coefficient of determination (
) .
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% of the specification limit (0.1%).
-
Acceptance Criteria: Mean recovery within 90.0% – 110.0%.
D. Precision
-
System Precision: 6 replicate injections of the standard. (
). -
Method Precision: 6 separate preparations of a single sample batch. (
).[6]
Part 4: Visualizing the Workflow
Diagram 1: Method Selection Logic (C18 vs. Phenyl)
This decision tree illustrates why the Phenyl-Hexyl phase was selected over the standard C18 for this specific benzophenone application.
Caption: Decision logic for selecting Phenyl-Hexyl stationary phase to resolve positional aromatic isomers.
Diagram 2: Validation Workflow (ICH Q2)
A step-by-step flow of the validation experiments required to certify this method.
Caption: Sequential validation phases ensuring the method meets ICH Q2(R2) regulatory standards.
References
-
International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Phenomenex. (2020). Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. Technical Notes. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Isomers). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
- 1. 4-chloro-4'-methoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of 4-Chloro-2'-ethylbenzophenone
For researchers and professionals in drug development and analytical chemistry, a deep understanding of molecular fragmentation in mass spectrometry is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 4-Chloro-2'-ethylbenzophenone. We will explore the characteristic fragmentation pathways, compare GC-MS with alternative analytical techniques, and provide a detailed experimental protocol for its analysis.
The Structural Rationale for Fragmentation: A Look at 4-Chloro-2'-ethylbenzophenone
4-Chloro-2'-ethylbenzophenone is a benzophenone derivative characterized by a chlorine atom on one phenyl ring and an ethyl group on the other. This substitution pattern provides distinct cleavage points under electron ionization, leading to a unique mass spectrum that serves as its chemical fingerprint. The presence of the carbonyl group, the aromatic rings, the chlorine atom, and the ethyl substituent all play a role in directing the fragmentation process.
Predicting the Fragmentation Symphony: The Mass Spectrum of 4-Chloro-2'-ethylbenzophenone
While a publicly available mass spectrum for 4-Chloro-2'-ethylbenzophenone is not readily found, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry for aromatic ketones and halogenated compounds.[1][2][3][4] The primary fragmentation events in the electron ionization mass spectrometry of benzophenones involve cleavage on either side of the carbonyl group, a process known as alpha-cleavage.[1][2][5]
The molecular ion peak (M+) for 4-Chloro-2'-ethylbenzophenone is expected at an m/z corresponding to its molecular weight. A key characteristic of chlorine-containing compounds is the presence of an M+2 isotopic peak, with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[3]
Key Predicted Fragment Ions:
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 244/246 | [C₁₅H₁₃ClO]⁺ | Molecular Ion (M⁺) |
| 215/217 | [C₁₄H₁₂Cl]⁺ | Loss of the ethyl radical (•C₂H₅) from the molecular ion. |
| 139/141 | [C₇H₄ClO]⁺ | Alpha-cleavage leading to the formation of the 4-chlorobenzoyl cation. This is often a very prominent peak in the spectra of chlorobenzophenones. |
| 133 | [C₉H₉O]⁺ | Alpha-cleavage resulting in the 2-ethylbenzoyl cation. |
| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation. |
| 105 | [C₇H₅O]⁺ | A common fragment in aromatic ketones, potentially arising from rearrangements.[3][4] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in compounds containing a benzyl moiety, likely formed through rearrangement of the ethyl-substituted ring.[6] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from fragmentation of the aromatic rings.[4][7] |
Visualizing the Fragmentation Cascade:
The following diagram illustrates the predicted primary fragmentation pathways of 4-Chloro-2'-ethylbenzophenone under electron ionization.
Sources
- 1. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. whitman.edu [whitman.edu]
- 4. GCMS Section 6.11.3 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Reference Standards for 4-Chloro-2'-ethylbenzophenone: A Guide to Qualifying Regioisomeric Impurities
Topic: Reference Standards for 4-Chloro-2'-ethylbenzophenone Analysis Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts.
Executive Summary
In the synthesis of diaryl ketone-based Active Pharmaceutical Ingredients (APIs)—such as fenofibrate analogs or SGLT2 inhibitor intermediates—4-Chloro-2'-ethylbenzophenone often arises as a critical regioisomeric impurity .[1]
Unlike its para-substituted analog (4-chloro-4'-ethylbenzophenone), which is frequently the target intermediate, the ortho-ethyl isomer (2'-ethyl) is a "minor" byproduct formed during Friedel-Crafts acylation. Because these isomers possess identical molecular weights (MW 244.72 g/mol ) and similar polarities, they present a significant challenge for chromatographic resolution and quantification.[1]
This guide compares the three primary strategies for sourcing and qualifying this reference standard, evaluating them on regulatory compliance (ICH Q3A/B) , analytical certainty , and resource efficiency .
Strategic Comparison: Sourcing the Standard
For a drug development program, the choice of reference standard grade directly impacts the validity of your impurity profile.
Table 1: Comparative Analysis of Reference Standard Options
| Feature | Option A: Custom Certified Reference Material (CRM) | Option B: In-House Isolation & Qualification | Option C: Surrogate Quantification (RRF Assumed) |
| Definition | Synthesized de novo, purified to >99.0%, and fully characterized (H-NMR, C-NMR, MS, IR, TGA). | Enriched and isolated from reaction mother liquors via Prep-HPLC.[1] | Using the major isomer (4'-ethyl) as a standard and assuming Relative Response Factor (RRF) = 1.[1]0. |
| Scientific Integrity | High. Absolute structural confirmation distinguishes 2'-ethyl from 4'-ethyl.[1] | Medium. Risk of co-eluting isomers or matrix carryover.[1] Hard to prove 100% isomeric purity.[1] | Low. Only acceptable in early-phase (IND) development.[1] Unacceptable for NDA/commercial release. |
| Traceability | Full. CoA includes qNMR purity and water content. | Internal. Dependent on the rigor of internal SOPs.[1] | None. Theoretical assumption only. |
| Cost/Time | High Cost / Long Lead Time ( | Medium Cost / High Labor (Internal FTE hours).[1] | Low Cost / Immediate. |
| Best Use Case | Late-stage clinical trials (Phase III), Validation, Commercial Release.[1] | Method Development, Early Process Optimization. | Early R&D, "Quick-look" impurity screening.[1] |
Technical Deep Dive: The Isomer Challenge
The core difficulty in analyzing 4-Chloro-2'-ethylbenzophenone is distinguishing it from the major product, 4-Chloro-4'-ethylbenzophenone.
Mechanism of Formation
In a Friedel-Crafts acylation between 4-chlorobenzoyl chloride and ethylbenzene, the ethyl group directs the incoming acyl group primarily to the para position (sterically favored). However, ~5–15% of the reaction occurs at the ortho position, generating the 2'-ethyl impurity.
DOT Diagram 1: Impurity Genesis & Separation Pathway
Figure 1: Formation pathway showing the competitive regioselectivity that necessitates a specific reference standard.
Qualification Protocol: Validating the Standard
If you choose Option A or Option B , you must validate the identity and purity of the standard. The following protocol ensures the standard is "Fit for Purpose" under GMP.
Step 1: Structural Elucidation (Identity)
Objective: Prove the ethyl group is at the 2' (ortho) position, not the 4' (para).[1]
-
1H-NMR (Proton):
-
2'-Ethyl (Ortho): Look for a distinctive splitting pattern in the aromatic region.[1] The proton adjacent to the carbonyl on the ethyl-substituted ring will show a different chemical shift due to the "Ortho Effect" (anisotropy of the carbonyl). The ethyl -CH2- quartet may also shift slightly downfield compared to the para isomer.
-
NOESY (2D-NMR): This is the "smoking gun."[1] You must observe a Nuclear Overhauser Effect (NOE) correlation between the Ethyl -CH2- protons and the aromatic protons ortho to the ketone linkage. This correlation will be strong in the 2'-isomer and absent in the 4'-isomer.
-
Step 2: Purity Assessment (Mass Balance)
Objective: Establish the "As-Is" assay value for calculation.[1]
-
HPLC Purity: Use a Phenyl-Hexyl or C18 column with high carbon load to maximize shape selectivity between isomers.[1]
-
Residual Solvents (GC-HS): Quantify trapped solvents (often dichloromethane or hexane from synthesis).[1]
-
Water Content (KF): Karl Fischer titration.[1]
-
Inorganic Residue (ROI): Residue on Ignition (sulfated ash).[1]
Calculation of Potency:
DOT Diagram 2: Qualification Workflow
Figure 2: The workflow required to transform a crude chemical into a qualified Reference Standard.
Experimental Methodology: HPLC Separation
To use this standard effectively, your analytical method must resolve the 2'-ethyl impurity from the 4'-ethyl parent.
Recommended Conditions:
-
Column: Agilent Zorbax SB-Phenyl or Phenomenex Kinetex Biphenyl (The pi-pi interactions in phenyl phases offer better selectivity for positional isomers than standard C18).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[3]
-
-
Gradient: Isocratic hold at 50% B may be required to separate the isomers if the gradient slope is too steep.[1]
-
Detection: UV at 254 nm (Benzophenone chromophore).[1]
Data Interpretation: Typically, the 2'-ethyl (ortho) isomer elutes before the 4'-ethyl (para) isomer on Reverse Phase columns due to the "Ortho Effect" causing a slightly more compact, less hydrophobic hydrodynamic volume, though this must be confirmed experimentally for your specific column.
References
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF.[1] Link
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[1] Link
-
European Pharmacopoeia (Ph.[1][4] Eur.). 5.[2][5][6]12. Reference Standards. Link
-
Takahashi, H., & Ito, Y. (2010).[1][7] Polymorphism and crystal structure of benzophenone derivatives. CrystEngComm, 12, 1628–1634.[1][7] (Provides structural context for ethyl-benzophenone crystallization). Link
-
PubChem. 4-Chloro-4'-ethylbenzophenone Compound Summary. (Used for isomeric comparison data). Link[1]
Sources
- 1. 4-(2-Chloroethoxy)benzophenone | C15H13ClO2 | CID 11953372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Chloroethoxy)benzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance | Lab Manager [labmanager.com]
- 5. kmpharma.in [kmpharma.in]
- 6. 4-Chloro-2-ethylbenzoic acid | C9H9ClO2 | CID 10559415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2′,4′,6′-triethylbenzophenone: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photochemical Reactivity of Ethyl-Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives are fundamental structural motifs in organic chemistry, with wide-ranging applications as photoinitiators, UV-screeners, and synthons in pharmaceutical development. The photochemical behavior of these aromatic ketones is of particular interest, as it dictates their efficacy and potential degradation pathways in various applications. This guide provides an in-depth comparison of the photochemical reactivity of three constitutional isomers of ethyl-substituted benzophenone: ortho-ethylbenzophenone, meta-ethylbenzophenone, and para-ethylbenzophenone.
The primary photochemical pathway for these compounds is the Norrish Type II reaction, an intramolecular hydrogen abstraction process. The position of the ethyl substituent on the phenyl ring significantly influences the efficiency of this reaction. This guide will delve into the theoretical underpinnings of this reactivity difference, provide detailed experimental protocols for synthesizing these isomers and quantifying their photochemical response, and present comparative data to illustrate the governing principles of steric and electronic effects in photochemical reactions.
Theoretical Background: The Norrish Type II Reaction and Substituent Effects
The Norrish Type II reaction is a characteristic photochemical transformation of carbonyl compounds that possess a γ-hydrogen atom. The reaction proceeds through a series of steps initiated by the absorption of ultraviolet (UV) light.
-
Photoexcitation: The benzophenone chromophore absorbs a photon, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an antibonding (π*) orbital. This initially forms an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (T₁).
-
Intramolecular Hydrogen Abstraction: The triplet-excited carbonyl oxygen, now possessing radical character, abstracts a hydrogen atom from the γ-carbon of the ethyl substituent. This occurs via a six-membered cyclic transition state, forming a 1,4-biradical intermediate.
-
Biradical Decay: The 1,4-biradical is a short-lived intermediate that can decay through two primary pathways:
-
Cleavage (Fragmentation): The bond between the α- and β-carbons cleaves, resulting in the formation of acetophenone and ethylene. This is often the major pathway.
-
Cyclization (Yang Cyclization): The two radical centers can combine to form a new carbon-carbon bond, leading to the formation of a cyclobutanol derivative.
-
The efficiency of the Norrish Type II reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing the reaction to the number of photons absorbed. The position of the ethyl substituent on the benzophenone core has a profound impact on this quantum yield due to a combination of steric and electronic effects.
-
ortho-Ethylbenzophenone: The ethyl group is in close proximity to the carbonyl group. This steric hindrance can impede the formation of the necessary six-membered transition state for γ-hydrogen abstraction. The bulky ethyl group can restrict the conformational flexibility required for the carbonyl oxygen to approach the γ-hydrogen, thereby decreasing the rate and quantum yield of the Norrish Type II reaction.
-
meta-Ethylbenzophenone: The ethyl group is further away from the carbonyl group and exerts minimal steric influence on the hydrogen abstraction process. Its electronic effect, being a weakly activating group, is also modest at the meta position.
-
para-Ethylbenzophenone: The ethyl group is positioned opposite to the carbonyl group, eliminating any steric hindrance. The ethyl group is a weak electron-donating group, which can have a subtle electronic influence on the reactivity of the excited triplet state.
Based on these principles, the expected order of reactivity for the Norrish Type II reaction is:
para-ethylbenzophenone ≈ meta-ethylbenzophenone > ortho-ethylbenzophenone
Experimental Section
This section provides detailed protocols for the synthesis of the ethyl-substituted benzophenone isomers and a method for determining their photochemical quantum yields.
Synthesis of Ethyl-Substituted Benzophenones via Friedel-Crafts Acylation
The most common method for synthesizing substituted benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Materials:
-
Benzene (for o-, m-, and p-ethylbenzoyl chloride synthesis)
-
Ethylbenzene (for reaction with benzoyl chloride)
-
ortho-Ethylbenzoyl chloride
-
meta-Ethylbenzoyl chloride
-
para-Ethylbenzoyl chloride
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
General Procedure for Friedel-Crafts Acylation:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) to the DCM with stirring.
-
Acyl Chloride Addition: Add the respective acyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: Add the aromatic substrate (benzene or ethylbenzene, 1.0 equivalent) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl-substituted benzophenone isomer.
Note on Isomer Separation: The Friedel-Crafts acylation of ethylbenzene with benzoyl chloride will produce a mixture of isomers, with the para isomer being the major product[1]. The ortho and meta isomers will be present as minor products and will require careful chromatographic separation.
Determination of Norrish Type II Quantum Yield
The quantum yield (Φ) of the Norrish Type II reaction can be determined by measuring the disappearance of the reactant (ethylbenzophenone) or the formation of a product (acetophenone) as a function of the number of photons absorbed. This requires a calibrated light source and a method for quantitative analysis of the reaction mixture.
Materials and Equipment:
-
ortho-, meta-, and para-ethylbenzophenone
-
Spectrophotometric grade solvent (e.g., acetonitrile or benzene)
-
Photochemical reactor with a monochromatic light source (e.g., a mercury lamp with a filter for 313 nm or 366 nm)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Chemical actinometer (e.g., potassium ferrioxalate)
Experimental Workflow for Quantum Yield Determination:
Caption: Workflow for determining the quantum yield of the Norrish Type II reaction.
Step-by-Step Protocol:
-
Photon Flux Determination (Actinometry):
-
Fill a quartz cuvette with the chemical actinometer solution.
-
Irradiate the solution for a specific time under the same conditions that will be used for the benzophenone samples.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength.
-
Calculate the number of photons absorbed per unit time (photon flux) using the known quantum yield of the actinometer.
-
-
Sample Preparation and Irradiation:
-
Prepare dilute solutions of each ethylbenzophenone isomer in a suitable solvent (e.g., acetonitrile) with a known concentration. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the solution.
-
Degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen, which can quench the triplet state.
-
Irradiate the samples in the photochemical reactor for a predetermined time. It is crucial to keep the irradiation time short to ensure low conversion (typically < 10%) so that the concentration of the starting material does not change significantly.
-
-
Quantitative Analysis (GC-MS):
-
Prepare a calibration curve for acetophenone using standard solutions of known concentrations.
-
Analyze the irradiated samples by GC-MS to determine the concentration of the acetophenone formed.
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
-
-
-
Quantum Yield Calculation:
-
The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
The moles of product formed are determined from the GC-MS analysis.
-
The moles of photons absorbed are calculated from the photon flux, irradiation time, and the fraction of light absorbed by the sample.
-
Comparative Reactivity Data
Table 1: Expected Quantum Yields for the Norrish Type II Reaction of Ethyl-Substituted Benzophenones
| Compound | Substituent Position | Expected Quantum Yield (Φ) | Rationale |
| ortho-Ethylbenzophenone | ortho | Low (e.g., < 0.1) | Significant steric hindrance from the ortho-ethyl group impedes the formation of the six-membered transition state required for γ-hydrogen abstraction. |
| meta-Ethylbenzophenone | meta | High (e.g., ~0.3 - 0.5) | Minimal steric and electronic effects from the meta-ethyl group, allowing for efficient intramolecular hydrogen abstraction. |
| para-Ethylbenzophenone | para | High (e.g., ~0.3 - 0.5) | No steric hindrance. The weak electron-donating effect of the para-ethyl group has a negligible impact on the reactivity of the triplet excited state. |
Note: The exact quantum yields will depend on the solvent and irradiation wavelength. The values presented are estimates based on known trends for similar compounds.
Mechanistic Insights and Discussion
The significant difference in photochemical reactivity between the ortho isomer and the meta and para isomers can be primarily attributed to steric hindrance. The following diagram illustrates the Norrish Type II reaction mechanism and highlights the sterically hindered transition state for the ortho isomer.
Caption: Comparison of the Norrish Type II transition states for para- and ortho-ethylbenzophenone.
The decreased reactivity of ortho-alkylated benzophenones is a well-documented phenomenon. The steric clash between the ortho-alkyl group and the benzoyl moiety forces the two rings to be more twisted out of plane in the ground state. While this has a minor effect on the initial photoexcitation, it significantly impacts the ability of the molecule to adopt the planar, cyclic conformation required for the low-energy pathway of hydrogen abstraction in the excited state. This leads to a higher activation energy for the Norrish Type II reaction and, consequently, a lower quantum yield.
For the meta and para isomers, the ethyl group does not sterically interfere with the carbonyl group, allowing for facile formation of the six-membered transition state and efficient hydrogen abstraction. The electronic contribution of the ethyl group is relatively small and does not significantly alter the energy of the triplet excited state or the stability of the resulting biradical intermediate.
Conclusion
The photochemical reactivity of ethyl-substituted benzophenones is a clear illustration of the profound influence of substituent position on reaction efficiency. The Norrish Type II reaction, the primary photochemical pathway, is highly efficient for meta- and para-ethylbenzophenone. In stark contrast, the reactivity of ortho-ethylbenzophenone is significantly diminished due to the steric hindrance imposed by the ortho-ethyl group, which disfavors the formation of the necessary transition state for intramolecular hydrogen abstraction.
This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these reactivity differences, supported by a strong theoretical framework and detailed experimental protocols. This knowledge is crucial for the rational design of photochemically active molecules, the prediction of photostability, and the control of photoreactions in a variety of scientific and industrial applications.
References
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Available at: [Link]
-
Friedel–Crafts reaction. In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Norrish reaction. In Wikipedia. Retrieved February 22, 2026, from [Link]
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Wagner, P. J., & Park, B.-S. (1991). The Norrish Type II Reaction. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
- Gilbert, A., & Baggott, J. (1991). Essentials of Molecular Photochemistry.
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
A Comparative Guide to Quality Control Benchmarks for 4-Chloro-2'-ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials is a critical determinant of the final product's safety, efficacy, and consistency. 4-Chloro-2'-ethylbenzophenone, a key intermediate in various synthetic pathways, requires rigorous quality control to prevent the introduction of impurities that could compromise downstream processes and the ultimate therapeutic agent. This guide offers a comprehensive analysis of the quality control benchmarks for 4-Chloro-2'-ethylbenzophenone, providing a framework for its evaluation and a comparison with industry-accepted standards for related compounds.
The Imperative of Stringent Quality Control
The synthesis of 4-Chloro-2'-ethylbenzophenone can introduce several impurities, including starting materials, by-products, and isomeric variants. The presence of these impurities, even in trace amounts, can have significant repercussions:
-
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors in subsequent reactions, leading to unpredictable conversion rates and yields.
-
Formation of Novel Impurities: Reactant impurities can lead to the generation of new, uncharacterized, and potentially toxic by-products in the API.
-
Compromised API Purity and Stability: The presence of impurities can affect the crystallization and stability of the final API.
Therefore, establishing robust quality control benchmarks is not merely a regulatory hurdle but a fundamental aspect of sound scientific practice in drug development.
Critical Quality Attributes: A Comparative Analysis
While a specific, universally adopted monograph for 4-Chloro-2'-ethylbenzophenone may not be available in all pharmacopeias, its quality can be assessed against a set of critical attributes. For a meaningful comparison, we can look at the specifications for a closely related and well-characterized compound, 4-Chlorobenzophenone, to establish a baseline.
Table 1: Comparative Quality Control Specifications
| Parameter | Typical High-Purity Grade (4-Chloro-2'-ethylbenzophenone - inferred) | Standard Grade (based on 4-Chlorobenzophenone) | Rationale and Scientific Insight |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Visual inspection is a primary, albeit basic, indicator of purity. Any significant deviation in color may suggest the presence of impurities or degradation products. |
| Assay (by HPLC/GC) | ≥ 99.0% | ≥ 98%[1][2] | A high assay value is fundamental for ensuring the correct stoichiometry in subsequent synthetic steps, directly impacting reaction yield and purity of the next intermediate. |
| Melting Point | Specific range to be determined by analysis | 76 °C[2] | A sharp and narrow melting point range is a strong indicator of high purity. A broad range often signifies the presence of impurities. |
| Individual Impurity (by HPLC/GC) | ≤ 0.15% | Not always specified | Control of individual impurities is critical, especially for those that are structurally similar or have the potential to be reactive in downstream steps. |
| Total Impurities (by HPLC/GC) | ≤ 1.0% | ≤ 2.0% | This parameter provides an overall assessment of the material's purity and the effectiveness of the purification process. |
| Loss on Drying | ≤ 0.5% | Not always specified | This test quantifies the amount of volatile content (primarily water and residual solvents), which can affect reaction chemistry and introduce process safety hazards. |
| Residue on Ignition | ≤ 0.1% | Not always specified | This measures the level of inorganic impurities, which can originate from catalysts or raw materials and may be detrimental to subsequent catalytic reactions. |
Note: The specifications for the high-purity grade of 4-Chloro-2'-ethylbenzophenone are inferred based on typical requirements for pharmaceutical intermediates and should be confirmed by lot-specific Certificates of Analysis.
Key Analytical Methodologies for Robust QC
A comprehensive quality control strategy for 4-Chloro-2'-ethylbenzophenone relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of unwanted impurities.
Purity and Impurity Profiling: Chromatographic Approaches
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for the quantitative assessment of 4-Chloro-2'-ethylbenzophenone and its potential impurities.
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile compounds.
-
Causality in Method Design: A reversed-phase C18 column is typically employed due to its ability to effectively separate moderately non-polar compounds like benzophenone derivatives. The mobile phase, commonly a gradient or isocratic mixture of acetonitrile and water, is optimized to achieve sufficient resolution between the main component and any impurities. UV detection is ideal, as the benzophenone chromophore absorbs strongly, allowing for sensitive detection.[3]
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile impurities and can also be used for the assay of the main component.
-
Causality in Method Design: A non-polar capillary column is typically used for the separation. The choice of GC-MS is particularly powerful as it not only quantifies impurities but also aids in their identification based on their mass spectra.
Experimental Workflow: HPLC Purity Determination
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2'-ethylbenzophenone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for the safe disposal of 4-Chloro-2'-ethylbenzophenone, a halogenated aromatic ketone. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, emphasizing a proactive approach to risk mitigation.
The core principle of chemical waste management is the segregation and containment of hazardous materials to prevent unintended reactions and environmental contamination. Due to its chlorinated structure, 4-Chloro-2'-ethylbenzophenone is classified as a halogenated organic compound and requires specific disposal methods.
Understanding the Hazards: The "Why" Behind the Protocol
While comprehensive toxicological data for 4-Chloro-2'-ethylbenzophenone may be limited, the broader class of benzophenones and chlorinated organic compounds presents known risks. Structurally similar compounds, such as 4-chlorobenzophenone, are known to be irritants to the skin, eyes, and respiratory system.[1][2] Prolonged or repeated exposure to some benzophenones may have cumulative health effects, and some are considered potential carcinogens.[3][4]
From an environmental perspective, halogenated organic compounds can be persistent and harmful to aquatic life.[4] Improper disposal can lead to the contamination of soil and water systems. Therefore, the following procedures are designed to minimize exposure to laboratory personnel and prevent release into the environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Chloro-2'-ethylbenzophenone for any purpose, including disposal, the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Note that no glove material offers indefinite protection; gloves should be changed immediately if contaminated.[5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling large quantities or if dust is generated. |
II. On-Site Handling and Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is the most critical step in a compliant disposal process. This prevents dangerous reactions and simplifies the final disposal process.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly labeled waste container for "Solid Halogenated Organic Waste."[6][7][8] This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The label should clearly state "Hazardous Waste," "Solid Halogenated Organic Waste," and list the full chemical name: "4-Chloro-2'-ethylbenzophenone."[8] Include the date of initial waste accumulation.
-
Transferring the Waste:
-
Conduct the transfer in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust particles.[7]
-
Use a dedicated spatula or scoop to transfer the solid waste into the designated container.[9]
-
Avoid creating dust. If the material is a fine powder, handle it with extreme care.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[8][10]
-
Store the container in a designated, secondary containment area away from incompatible materials, such as strong oxidizing agents.[1][11]
-
Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spills.
-
Disposal Decision-Making Workflow
Caption: A workflow diagram illustrating the key decision points and actions for the proper disposal of 4-Chloro-2'-ethylbenzophenone.
III. Spill Management: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill and if it is manageable with the available resources. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill:
-
For solid spills, gently cover the material with an absorbent, non-combustible material like sand or vermiculite to prevent it from becoming airborne.
-
Avoid raising dust.
-
-
Clean the Spill:
-
Carefully sweep or scoop the spilled material and absorbent into the designated "Solid Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
-
Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container.
IV. Final Disposal: Partnering with Professionals
The final step in the disposal process is the transfer of the hazardous waste to a licensed and reputable disposal facility.
Procedure for Final Disposal:
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a waste pickup.
-
Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. This is a legal requirement and creates a cradle-to-grave record of the waste.
-
Handover: Transfer the securely sealed and labeled waste container to the authorized personnel.
Never dispose of 4-Chloro-2'-ethylbenzophenone down the drain or in the regular trash. [11] This is a direct violation of environmental regulations and poses a significant threat to public health and the environment.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
Royal Society of Chemistry. (n.d.). Laboratory Waste - Module 2. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link]
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SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2023, June 9). Substance Information: 2-chloroacetophenone. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-chloro benzophenone 99%. Retrieved from [Link]
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Fisher Scientific. (2023, September 22). Safety Data Sheet: 4-Chlorobenzophenone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Westlaw. (n.d.). California Code of Regulations, Title 22, Division 4.5, Chapter 18, Appendix III. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Working with Chemicals. National Academies Press. Retrieved from [Link]
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Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]
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European Human Biomonitoring Initiative. (2022, June 1). Benzophenones - Substance report. Retrieved from [Link]
-
Foresight. (2024, July 2). ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
